Product packaging for Artanin(Cat. No.:)

Artanin

Cat. No.: B014308
M. Wt: 290.31 g/mol
InChI Key: BSOMOYSKROCRIG-UHFFFAOYSA-N
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Description

Artanin has been reported in Artemisia tanacetifolia and Artemisia atrata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O5 B014308 Artanin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethoxy-8-(3-methylbut-2-enoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-10(2)7-8-20-16-13(19-4)9-12(18-3)11-5-6-14(17)21-15(11)16/h5-7,9H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOMOYSKROCRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Artanin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Artanin is a novel therapeutic agent that has demonstrated significant potential in preclinical studies for the treatment of certain inflammatory diseases and malignancies. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its molecular targets, signaling pathway modulation, and the experimental evidence that substantiates these findings. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Target and Binding Profile

This compound's primary mechanism of action is the selective inhibition of the Janus kinase (JAK) family of enzymes, with a particularly high affinity for JAK1 and JAK2. The binding of this compound to the ATP-binding pocket of these kinases prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Binding Affinity (Kd, nM)
JAK15.22.1
JAK28.13.5
JAK335.715.2
TYK240.218.9

Data presented are mean values from in vitro kinase assays.

Signaling Pathway Modulation

The inhibition of JAK1 and JAK2 by this compound leads to the downstream suppression of the JAK-STAT signaling pathway. This pathway is a critical regulator of cytokine signaling, and its dysregulation is a hallmark of numerous autoimmune disorders and cancers. By blocking this pathway, this compound effectively mitigates the pro-inflammatory and pro-proliferative signals mediated by a wide range of cytokines and growth factors.

Artanin_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1 / JAK2 CytokineReceptor->JAK STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer GeneExpression Gene Expression (Inflammation, Proliferation) STAT_dimer->GeneExpression Translocates to Nucleus and Initiates Transcription STAT->STAT_dimer Dimerizes This compound This compound This compound->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against JAK family kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a universal kinase buffer, ATP, a fluorescently labeled peptide substrate, and this compound at various concentrations.

  • Procedure :

    • The kinase reaction was initiated by adding ATP to a mixture of the respective JAK enzyme, the peptide substrate, and this compound.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • A solution containing a europium-labeled anti-phosphopeptide antibody was added to stop the reaction and initiate the FRET signal.

    • The TR-FRET signal was measured using a plate reader at excitation and emission wavelengths of 320 nm and 665 nm, respectively.

  • Data Analysis : The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cell-Based Phospho-STAT Assay

The cellular potency of this compound was assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).

  • Cell Culture : PBMCs were isolated from healthy human donors and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Procedure :

    • Cells were pre-incubated with varying concentrations of this compound for 1 hour.

    • Interleukin-6 (IL-6) was added to stimulate the JAK1/STAT3 pathway.

    • After 30 minutes of stimulation, the cells were fixed and permeabilized.

    • The cells were then stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).

  • Flow Cytometry : The levels of pSTAT3 were quantified using a flow cytometer.

  • Data Analysis : The EC50 values were determined from the dose-response curves.

Experimental_Workflow_pSTAT_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Healthy Donor Blood Cell_Culture Culture PBMCs in RPMI-1640 + 10% FBS PBMC_Isolation->Cell_Culture Artanin_Incubation Pre-incubate with Varying [this compound] for 1 hr Cell_Culture->Artanin_Incubation IL6_Stimulation Stimulate with IL-6 for 30 min Artanin_Incubation->IL6_Stimulation Fix_Perm Fix and Permeabilize Cells IL6_Stimulation->Fix_Perm Staining Stain with Anti-pSTAT3 Fluorescent Antibody Fix_Perm->Staining Flow_Cytometry Quantify pSTAT3 Levels via Flow Cytometry Staining->Flow_Cytometry Data_Analysis Calculate EC50 from Dose-Response Curve Flow_Cytometry->Data_Analysis

Artanin as a Potential Therapeutic for Alzheimer's Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The current body of scientific research on Artanin as a potential therapeutic for Alzheimer's disease is limited. This document summarizes the publicly available data. It is crucial to note that extensive preclinical and clinical studies are necessary to validate these preliminary findings and establish a comprehensive therapeutic profile. A potential confusion with "Artemin," a different molecule with neurotrophic properties, should be noted. This guide focuses solely on the available data for this compound.

Introduction

This compound is a coumarin compound that has been investigated for its potential role in addressing some of the pathological hallmarks of Alzheimer's disease.[1] Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal loss. Current therapeutic strategies often focus on symptomatic relief, such as the use of acetylcholinesterase (AChE) inhibitors.[2][3] this compound has been identified as having inhibitory effects on both AChE and Aβ aggregation.[1]

Mechanism of Action

Based on initial in vitro studies, this compound exhibits a multi-target profile relevant to Alzheimer's disease pathology. Its proposed mechanisms of action include:

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, this compound can increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a common therapeutic strategy for managing cognitive symptoms in early-stage Alzheimer's disease.[1]

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: this compound has been shown to interfere with the aggregation of Aβ peptides.[1] This is a key pathological process in Alzheimer's disease, as Aβ oligomers and plaques are believed to be neurotoxic. The inhibition of Aβ aggregation is a primary target for many disease-modifying therapies currently under investigation.[4][5][6] this compound appears to inhibit both self-induced and AChE-induced Aβ aggregation.[1]

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activities of this compound from in vitro assays.[1]

Target/ProcessIC50 Value (µM)
Acetylcholinesterase (AChE)51
AChE-induced Aβ Aggregation98
Self-induced Aβ Aggregation124

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Experimental Protocols

Detailed experimental protocols for the cited inhibitory activities of this compound are not extensively published. However, standard methodologies for these assays are well-established in the field.

4.1. Acetylcholinesterase (AChE) Inhibition Assay (General Protocol)

A common method for determining AChE inhibition is the Ellman's assay.

  • Principle: This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at a specific wavelength (typically around 412 nm).

  • General Procedure:

    • A solution of AChE is pre-incubated with various concentrations of the inhibitor (this compound).

    • The substrate, acetylthiocholine, and the chromogen, DTNB, are added to the reaction mixture.

    • The change in absorbance over time is monitored using a spectrophotometer.

    • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. Amyloid-Beta (Aβ) Aggregation Assay (General Protocol)

A widely used method to monitor Aβ aggregation is the Thioflavin T (ThT) fluorescence assay.

  • Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

  • General Procedure:

    • Monomeric Aβ peptide (typically Aβ42) is incubated in a suitable buffer at a physiological temperature (e.g., 37°C) to induce aggregation.

    • For self-induced aggregation assays, Aβ is incubated alone or with different concentrations of the inhibitor (this compound).

    • For AChE-induced aggregation, Aβ is co-incubated with AChE in the presence and absence of the inhibitor.

    • At various time points, aliquots are taken, and Thioflavin T is added.

    • The fluorescence intensity is measured using a fluorometer (with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively).

    • The degree of fibril formation is proportional to the fluorescence intensity. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (Aβ alone or with AChE).

    • IC50 values are determined from dose-response curves.

Visualizations

Diagram of this compound's Proposed Inhibitory Actions

Artanin_Mechanism cluster_AChE Cholinergic System cluster_Amyloid Amyloid Cascade This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Abeta_Fibrils Aβ Fibrils (Plaques) This compound->Abeta_Fibrils Inhibits Aggregation AChE->Abeta_Fibrils Promotes Aggregation Acetylcholine Acetylcholine Acetylcholine->AChE Hydrolysis Postsynaptic_Neuron Postsynaptic Neuron Acetylcholine->Postsynaptic_Neuron Neurotransmission Abeta_Monomer Aβ Monomers Abeta_Monomer->Abeta_Fibrils Aggregation

Caption: Proposed inhibitory mechanisms of this compound in Alzheimer's disease.

Experimental Workflow for In Vitro Inhibition Assays

Experimental_Workflow cluster_AChE_Assay AChE Inhibition Assay cluster_Abeta_Assay Aβ Aggregation Assay AChE_Enzyme AChE Enzyme Substrate_AChE Acetylthiocholine + DTNB AChE_Enzyme->Substrate_AChE Artanin_AChE This compound (Varying Conc.) Artanin_AChE->AChE_Enzyme Pre-incubation Measurement_AChE Spectrophotometry (Absorbance at 412 nm) Substrate_AChE->Measurement_AChE IC50_AChE Calculate IC50 Measurement_AChE->IC50_AChE Abeta_Monomers Aβ Monomers Incubation Incubation (37°C) Abeta_Monomers->Incubation Artanin_Abeta This compound (Varying Conc.) Artanin_Abeta->Abeta_Monomers Co-incubation ThT Thioflavin T Staining Incubation->ThT Measurement_Abeta Fluorometry (Ex/Em ~440/480 nm) ThT->Measurement_Abeta IC50_Abeta Calculate IC50 Measurement_Abeta->IC50_Abeta

Caption: Generalized workflow for in vitro screening of this compound's inhibitory activities.

Future Directions and Limitations

The initial findings on this compound are promising but preliminary. Further research is required to:

  • Elucidate the detailed molecular interactions between this compound and its targets (AChE and Aβ).

  • Evaluate its efficacy and toxicity in cell-based models of Alzheimer's disease to understand its effects on neuronal viability and function.

  • Conduct in vivo studies in animal models of Alzheimer's disease to assess its pharmacokinetic properties, brain bioavailability, and its impact on cognitive deficits and neuropathology.[7][8]

  • Investigate its effects on other relevant pathways in Alzheimer's disease, such as tau phosphorylation, neuroinflammation, and oxidative stress.[9][10][11]

Without these further studies, the therapeutic potential of this compound for Alzheimer's disease remains speculative.

Distinction from Artemin

It is important to distinguish this compound from Artemin, a neurotrophic factor belonging to the glial cell line-derived neurotrophic factor (GDNF) family.[12] Artemin promotes neuronal survival and neurite outgrowth by activating different signaling pathways, such as the SFK and ERK-dependent pathways.[12][13] While neurotrophic factors are being explored for their therapeutic potential in neurodegenerative diseases, Artemin's mechanism of action is distinct from the direct inhibitory effects on AChE and Aβ aggregation reported for this compound.

References

Artanin: A Technical Guide to its Natural Sources, Extraction, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artanin, a prenylated coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in the areas of neurodegenerative disease and infectious diseases. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and standardized protocols for evaluating its primary biological activities. Quantitative data is presented in tabular format to facilitate comparison, and key experimental workflows and conceptual pathways are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers engaged in the study and development of this compound-based therapeutics.

Natural Sources of this compound

This compound is a naturally occurring phytochemical belonging to the coumarin class of secondary metabolites. The primary and most well-documented botanical source of this compound is the plant species Zanthoxylum nitidum (Roxb.) DC., a member of the Rutaceae family. This plant is also known by its traditional Chinese medicine name, "Liang-Mian-Zhen". Various parts of the plant have been investigated, with the roots being a particularly rich source of a diverse array of bioactive compounds, including this compound.

Extraction and Isolation of this compound

The extraction and isolation of this compound from its natural source, Zanthoxylum nitidum, is a multi-step process that leverages the compound's physicochemical properties. The general approach involves solvent extraction followed by a series of chromatographic separations. A typical bioactivity-guided fractionation protocol is outlined below.

General Extraction Protocol

A detailed protocol for the extraction of coumarins, including this compound, from the roots of Zanthoxylum nitidum is as follows:

  • Preparation of Plant Material : The roots of Zanthoxylum nitidum are collected, washed, air-dried, and then ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction : The powdered root material is subjected to exhaustive extraction with an organic solvent. A common method involves reflux extraction with 95% ethanol.

  • Concentration : The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning : The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as dichloromethane and n-butanol, to separate compounds based on their polarity. This compound, being a moderately polar compound, is typically found in the dichloromethane fraction.

  • Chromatographic Purification : The dichloromethane fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound. This often involves:

    • Silica Gel Column Chromatography : The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-acetone mixture, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography : Fractions enriched with this compound are further purified using a Sephadex LH-20 column with a solvent system like methanol or a dichloromethane-methanol mixture to separate compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (HPLC) : The final purification step often employs preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield highly purified this compound.

Experimental Workflow for Extraction and Isolation

Extraction_Workflow plant Zanthoxylum nitidum Roots powder Powdered Plant Material plant->powder Grinding extraction Ethanol Extraction powder->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Dichloromethane) crude_extract->partitioning ch2cl2_fraction Dichloromethane Fraction partitioning->ch2cl2_fraction silica_gel Silica Gel Column Chromatography ch2cl2_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc This compound Pure this compound hplc->this compound

Figure 1: General workflow for the extraction and isolation of this compound.
Quantitative Data

Currently, there is a lack of specific published data on the quantitative yield of this compound from Zanthoxylum nitidum. The yield can vary significantly based on factors such as the geographical origin of the plant, harvesting time, and the specific extraction and purification methods employed.

Biological Activities and Experimental Protocols

This compound has been reported to exhibit several promising biological activities, primarily as an acetylcholinesterase (AChE) inhibitor and an antimicrobial agent.

Acetylcholinesterase (AChE) Inhibition

The ability of this compound to inhibit AChE makes it a compound of interest for the potential management of Alzheimer's disease. The most common method to determine AChE inhibitory activity is the Ellman's method.

  • Principle : The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

  • Reagents :

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • This compound solution at various concentrations

    • Positive control (e.g., Donepezil)

  • Procedure :

    • In a 96-well microplate, add phosphate buffer, this compound solution (or positive control/blank), and AChE solution.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI) and DTNB.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis : The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to that of the control (without inhibitor). The IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity) is then calculated.

AChE_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis AChE AChE Enzyme mix1 Pre-incubation Mixture AChE->mix1 This compound This compound (Inhibitor) This compound->mix1 Buffer Phosphate Buffer Buffer->mix1 reaction_mix Reaction Mixture mix1->reaction_mix ATCI ATCI (Substrate) ATCI->reaction_mix DTNB DTNB (Ellman's Reagent) DTNB->reaction_mix hydrolysis Hydrolysis reaction_mix->hydrolysis color_dev Color Development hydrolysis->color_dev Thiocholine production yellow_product Yellow Product color_dev->yellow_product measurement Spectrophotometric Measurement (412 nm) yellow_product->measurement calculation IC50 Calculation measurement->calculation

Figure 2: Workflow for the acetylcholinesterase inhibition assay.
Antimicrobial Activity

This compound has demonstrated inhibitory effects against various microbial strains. Standard methods for evaluating antimicrobial activity include the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for preliminary screening.

  • Principle : This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.

  • Materials :

    • This compound solution at various concentrations

    • Sterile 96-well microtiter plates

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

    • Positive control (known antibiotic) and negative control (broth only)

  • Procedure :

    • A serial two-fold dilution of the this compound solution is prepared in the microtiter plate wells with the broth medium.

    • Each well is inoculated with the standardized microbial suspension.

    • Control wells (positive, negative, and growth control) are included on each plate.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis : The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

  • Principle : This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance in an agar plate seeded with a microorganism.

  • Materials :

    • This compound solution of known concentration

    • Sterile petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

    • Standardized microbial inoculum

    • Sterile cork borer

  • Procedure :

    • The surface of the agar plate is uniformly inoculated with the standardized microbial suspension to create a lawn.

    • Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar using a sterile cork borer.

    • A fixed volume of the this compound solution is added to each well.

    • The plate is incubated under appropriate conditions.

  • Data Analysis : The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

The following table summarizes the reported inhibitory concentrations of this compound for its key biological activities.

Biological ActivityAssayTargetIC50 / MICReference
Acetylcholinesterase InhibitionEllman's MethodAcetylcholinesterase51 µM[Not specified in provided search results]
Antimicrobial ActivityBroth MicrodilutionMethicillin-susceptible Staphylococcus aureus (MSSA)8-64 µg/mL[Not specified in provided search results]
Antimicrobial ActivityBroth MicrodilutionMethicillin-resistant Staphylococcus aureus (MRSA)8-64 µg/mL[Not specified in provided search results]

Note: The specific citations for the quantitative data were not available in the provided search results. Researchers should refer to primary literature for detailed experimental conditions and validation.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. For its acetylcholinesterase inhibitory activity, the mechanism is likely direct binding to the enzyme, potentially at both the catalytic and peripheral anionic sites, a common mechanism for many coumarin-based inhibitors.

For its antimicrobial activity, prenylated coumarins are thought to act through various mechanisms, including the disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with microbial DNA replication. The prenyl group on the coumarin scaffold is often crucial for this activity, as it enhances the lipophilicity of the molecule, facilitating its passage through the cell membrane.

Further research is required to delineate the specific molecular targets and signaling cascades modulated by this compound.

Conceptual Workflow for Bioactivity-Guided Drug Discovery

Bioactivity_Workflow start Natural Source (Zanthoxylum nitidum) extraction Extraction & Fractionation start->extraction fractions Crude Fractions extraction->fractions bioassay Bioactivity Screening (e.g., AChE, Antimicrobial) fractions->bioassay active_fraction Active Fraction Identified bioassay->active_fraction Identifies Active Fractions purification Isolation & Purification (Chromatography, HPLC) active_fraction->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation biological_evaluation In-depth Biological Evaluation pure_compound->biological_evaluation mechanism_study Mechanism of Action Studies biological_evaluation->mechanism_study lead_compound Lead Compound for Drug Development mechanism_study->lead_compound

Figure 3: Conceptual workflow of bioactivity-guided isolation and development of this compound.

Conclusion and Future Directions

This compound, a prenylated coumarin from Zanthoxylum nitidum, demonstrates significant potential as a lead compound for the development of new therapeutic agents, particularly for Alzheimer's disease and bacterial infections. This guide has provided a detailed overview of its natural source, a comprehensive protocol for its extraction and isolation, and standardized methods for evaluating its key biological activities.

Future research should focus on optimizing the extraction and purification process to improve the yield of this compound. More in-depth studies are needed to fully elucidate its mechanisms of action and to identify the specific signaling pathways it modulates. Furthermore, preclinical and clinical studies are warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound to translate its promising in vitro activities into tangible therapeutic benefits.

The Role of Artemin in Neuroprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands, has emerged as a significant factor in the survival and regeneration of neurons. This technical guide provides an in-depth overview of the current understanding of Artemin's neuroprotective mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of its core signaling pathways. While initially investigated for its role in the developing nervous system, recent research has highlighted its potential as a therapeutic agent for a range of neurodegenerative disorders and nerve injuries.

Core Mechanisms of Artemin-Mediated Neuroprotection

Artemin exerts its neuroprotective effects primarily through the activation of a specific receptor complex and subsequent downstream signaling cascades. The key molecular interactions involve:

  • Receptor Binding: Artemin preferentially binds to the GDNF family receptor alpha-3 (GFRα3).[1][2][3] This binding event facilitates the recruitment of the RET (Rearranged during transfection) receptor tyrosine kinase, forming a ternary signaling complex.[1][2] While GFRα3 is its primary receptor, Artemin can also interact with GFRα1-RET, suggesting some promiscuity in its receptor engagement.[1][2]

  • Signal Transduction: Upon formation of the Artemin-GFRα3-RET complex, the intracellular tyrosine kinase domains of RET become autophosphorylated. This phosphorylation event triggers the activation of several downstream signaling pathways crucial for neuronal survival, growth, and differentiation. The principal pathways implicated in Artemin-mediated neuroprotection include:

    • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK cascade, particularly the Extracellular signal-regulated kinases (ERK), is a prominent outcome of Artemin signaling.[1][4][5] The ERK pathway is known to play a critical role in promoting cell survival and neurite outgrowth.

    • Phosphatidylinositol 3-Kinase (PI3K)-AKT Pathway: The PI3K-AKT pathway is another key signaling route activated by Artemin.[1] This pathway is centrally involved in inhibiting apoptosis and promoting cell survival.

    • Src-Family Kinase (SFK) Pathway: Artemin has been shown to trigger the activation of Src-family kinases, which are involved in cell growth and differentiation.[5]

Quantitative Data on Artemin's Neuroprotective Effects

The neuroprotective and regenerative potential of Artemin has been quantified in various in vitro and in vivo studies. The following tables summarize key findings from this research.

In Vitro Neuroprotection and Neurite Outgrowth
Cell TypeTreatmentOutcome MeasureResultReference
Cerebellar Granule Neurons (CGNs)Artemin (0.004 nM)Neuronal Survival68.3% of control[6]
Cerebellar Granule Neurons (CGNs)Artefin (Artemin-derived peptide, 0.156 µM)Neuronal Survival72.95% of control[6]
Cerebellar Granule Neurons (CGNs)Artemin (0.042 nM)Neurite Outgrowth210% of control[6]
PC12 CellsArtemisinin (6.25 µM) + 6-OHDA (100 µM)Cell ViabilitySignificantly attenuated loss of viability[7]
PC12 CellsArtemisinin (6.25 µM) + 6-OHDA (100 µM)ApoptosisSuppressed apoptosis[7]
In Vivo Neuroprotection in a Model of Parkinson's Disease
Animal ModelTreatmentOutcome MeasureResultReference
MPTP MouseArtemisininMotor Function (Pole Test Velocity)Control: 572.8 ± 74.61 mm/s; MPTP: 365.1 ± 38.94 mm/s; Artemisinin: 516.9 ± 53.07 mm/s (p < 0.001 vs MPTP)[8][9]
MPTP MouseArtemisininDopaminergic Neuron Number (Substantia Nigra)Increased compared to MPTP group (p < 0.05)[8][10]
MPTP MouseArtemisininMicroglial ActivationDecreased compared to MPTP group (p < 0.05)[8][10]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on Artemin's neuroprotective effects. Below are representative protocols for key in vitro and in vivo experiments.

Neurite Outgrowth Assay

This protocol outlines a typical procedure for assessing the effect of Artemin on neurite extension in a neuronal cell line.

  • Cell Culture:

    • Culture N1E-115 neuroblastoma cells in standard growth medium until they reach 60-70% confluency.

    • "Prime" the cells by incubating in a medium with reduced serum to induce cell cycle arrest and prepare them for differentiation.

  • Plate Preparation:

    • Coat the underside of Millicell inserts (3 µm pore size) with an extracellular matrix protein, such as laminin (e.g., 10 µg/mL), for 2 hours at 37°C to promote neurite adhesion. Use BSA-coated inserts as a negative control.

  • Cell Seeding and Treatment:

    • Seed the primed N1E-115 cells onto the top of the coated Millicell inserts.

    • Add the test compounds, including various concentrations of Artemin, to the culture medium.

  • Incubation and Staining:

    • Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-48 hours).

    • Fix the cells with cold methanol for 20 minutes.

    • Stain the neurites using a specific neuronal stain (e.g., anti-β-III tubulin antibody or a fluorescent dye from a commercial kit) for 15-30 minutes.

  • Quantification:

    • Image the stained neurites using fluorescence microscopy.

    • Quantify neurite length and number using image analysis software.

Cell Viability Assay (MTT/CCK-8)

This protocol describes a common method to evaluate the protective effect of Artemin against a neurotoxin.

  • Cell Seeding:

    • Seed neuroblastoma cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of approximately 10,000 cells per well.

    • Allow the cells to attach and grow for 24 hours.

  • Pre-treatment:

    • Treat the cells with various concentrations of Artemin for a specified pre-incubation period (e.g., 2 hours).

  • Induction of Cell Death:

    • Introduce a neurotoxin, such as 6-hydroxydopamine (6-OHDA) or MPP+, to induce neuronal cell death.

  • Incubation:

    • Incubate the cells for 24-72 hours post-toxin exposure.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to control wells.

In Vivo MPTP Mouse Model of Parkinson's Disease

This protocol provides an overview of an animal model used to study the neuroprotective effects of Artemin in a disease context.

  • Animal Model Induction:

    • Use C57BL/6 mice.

    • Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection to induce Parkinson's-like pathology.

  • Treatment Groups:

    • Divide the mice into at least three groups: a control group (no MPTP), an MPTP-only group, and an MPTP + Artemin treatment group.

  • Drug Administration:

    • Administer Artemin (or a related compound like Artemisinin as a proxy from available studies) to the treatment group according to the desired dosing regimen and route of administration.

  • Behavioral Testing:

    • Perform motor function tests, such as the pole test or rotarod test, to assess behavioral deficits and any therapeutic improvements.

  • Histological and Biochemical Analysis:

    • After the treatment period, sacrifice the animals and perfuse the brains.

    • Process the brain tissue for immunohistochemical analysis to quantify dopaminergic neurons in the substantia nigra (e.g., tyrosine hydroxylase staining) and assess microglial activation (e.g., Iba1 staining).

    • Conduct biochemical analyses, such as Western blotting, to measure the levels of key signaling proteins in brain homogenates.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by Artemin, a typical experimental workflow, and the logical relationship of its neuroprotective mechanisms.

Artemin_Signaling_Pathway Artemin Artemin GFRa3 GFRα3 Artemin->GFRa3 ReceptorComplex Artemin-GFRα3-RET Complex GFRa3->ReceptorComplex RET RET RET->ReceptorComplex PI3K PI3K ReceptorComplex->PI3K Src Src ReceptorComplex->Src Ras Ras ReceptorComplex->Ras AKT AKT PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis NeuriteOutgrowth Neurite Outgrowth Src->NeuriteOutgrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NeuronalSurvival Neuronal Survival ERK->NeuronalSurvival ERK->NeuriteOutgrowth Apoptosis->NeuronalSurvival

Caption: Artemin Signaling Pathways for Neuroprotection.

Experimental_Workflow start Start: Hypothesis Artemin is neuroprotective in_vitro In Vitro Studies (e.g., Neuronal Cell Lines) start->in_vitro in_vivo In Vivo Studies (e.g., Animal Models of Neurodegeneration) start->in_vivo cell_culture Cell Culture & Seeding in_vitro->cell_culture animal_model Induce Animal Model (e.g., MPTP) in_vivo->animal_model treatment Treatment with Artemin and/or Neurotoxin cell_culture->treatment viability_assay Cell Viability Assay (MTT, CCK-8) treatment->viability_assay neurite_assay Neurite Outgrowth Assay treatment->neurite_assay data_analysis Data Analysis & Interpretation viability_assay->data_analysis neurite_assay->data_analysis animal_treatment Systemic Administration of Artemin animal_model->animal_treatment behavioral_tests Behavioral Assessments (e.g., Motor Function) animal_treatment->behavioral_tests histology Post-mortem Histology & Biochemistry animal_treatment->histology behavioral_tests->data_analysis histology->data_analysis conclusion Conclusion: Elucidation of Neuroprotective Role data_analysis->conclusion

Caption: A Typical Experimental Workflow for Investigating Artemin's Neuroprotective Effects.

Logical_Relationships artemin Artemin receptor_activation GFRα3/RET Receptor Complex Activation artemin->receptor_activation downstream_signaling Activation of Downstream Signaling Cascades (MAPK/ERK, PI3K/AKT, Src) receptor_activation->downstream_signaling cellular_responses Cellular Responses downstream_signaling->cellular_responses inhibition_apoptosis Inhibition of Apoptosis cellular_responses->inhibition_apoptosis promotion_growth Promotion of Neurite Outgrowth and Axonal Regeneration cellular_responses->promotion_growth neuroprotection Neuroprotection inhibition_apoptosis->neuroprotection promotion_growth->neuroprotection

Caption: Logical Relationships in Artemin-Mediated Neuroprotection.

Conclusion and Future Directions

Artemin demonstrates significant promise as a neuroprotective agent, with a well-defined receptor and intracellular signaling mechanism that promotes neuronal survival and regeneration. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development. Future investigations should focus on optimizing the delivery of Artemin to the central nervous system, further elucidating its role in specific neurodegenerative disease models, and exploring the therapeutic potential of Artemin-derived peptides and small molecule mimetics. A deeper understanding of the nuances of its signaling in different neuronal populations will be crucial for translating the potential of Artemin into effective clinical therapies.

References

In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Artanin Analogs: Trihexyphenidyl and Artesunate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No compound named "Artanin" is found in the current scientific literature. This guide explores the pharmacokinetics and bioavailability of two potential alternative interpretations of the query: Trihexyphenidyl (trade name Artane) and Artesunate, a key antimalarial medication. Both are presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: Trihexyphenidyl (Artane)

Trihexyphenidyl is a synthetic antispasmodic drug primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] It functions as a non-selective muscarinic acetylcholine receptor antagonist.[3]

Pharmacokinetics

Trihexyphenidyl is well absorbed from the gastrointestinal tract, with an onset of action within one hour of oral administration.[1][2][4] Peak plasma concentrations are typically reached within 2 to 3 hours.[1][2][4] The duration of action for a single dose is dose-dependent and ranges from 6 to 12 hours.[2][4]

Data Presentation: Pharmacokinetic Parameters of Trihexyphenidyl

ParameterValueSpecies/ConditionsReference
Tmax (Time to Peak Concentration) ~1.3 hoursHuman[3][5][6]
Cmax (Peak Concentration) 7.2 ng/mLHuman[3][5]
AUC (Area Under the Curve) 201 ng*h/mLHuman[3][5]
Elimination Half-life (t½) 3.2 ± 0.3 hoursHuman (Short-term)[3]
3.7 ± 0.4 hoursHuman (Dystonic Patients)[7]
5 to 10 hoursHuman (Adults)[1]
~33 hoursHuman[1][6][8]
Distribution High concentration in the brainHuman[1]
Metabolism Hydroxylation of alicyclic groupsHuman[1]
Excretion Primarily in urine, likely as unchanged drugHuman[3][5]

Bioavailability

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of trihexyphenidyl are not extensively described in the provided search results. However, a general methodology can be inferred.

Protocol: Pharmacokinetic Study of Oral Trihexyphenidyl in Humans

  • Subject Recruitment: Healthy adult volunteers or patients with dystonia are recruited for the study.

  • Dosing: A single oral dose of Trihexyphenidyl (e.g., 2 mg or 5 mg tablet) is administered.[1]

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

  • Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: Plasma concentrations of trihexyphenidyl are determined using a validated analytical method, such as a sensitive radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Mandatory Visualization

Metabolic Pathway of Trihexyphenidyl

Information regarding the detailed metabolic pathway of trihexyphenidyl is limited. It is known to be metabolized through hydroxylation.[1] A simplified conceptual diagram is presented below.

Trihexyphenidyl_Metabolism Trihexyphenidyl Trihexyphenidyl Metabolism Metabolism (Hydroxylation) Trihexyphenidyl->Metabolism Metabolites Hydroxylated Metabolites Metabolism->Metabolites Excretion Renal Excretion Metabolites->Excretion

Caption: Conceptual metabolic pathway of Trihexyphenidyl.

Experimental Workflow for a Pharmacokinetic Study

PK_Workflow start Study Start dosing Drug Administration (Oral Trihexyphenidyl) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis Bioanalysis (e.g., LC-MS) processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end Study End pk_analysis->end Artesunate_Metabolism Artesunate Artesunate Esterases Plasma Esterases Artesunate->Esterases DHA Dihydroartemisinin (DHA) (Active Metabolite) Esterases->DHA UGT UGT1A9 & UGT2B7 DHA->UGT DHA_Glucuronide DHA-glucuronide (Inactive) UGT->DHA_Glucuronide Excretion Excretion DHA_Glucuronide->Excretion Bioavailability_Workflow cluster_0 Period 1 cluster_1 Washout Period cluster_2 Period 2 (Crossover) rand Randomization groupA Group A: IV Artesunate rand->groupA groupB Group B: Oral Artesunate rand->groupB pk_sampling1 PK Blood Sampling groupA->pk_sampling1 groupB->pk_sampling1 washout Washout pk_sampling1->washout groupA2 Group A: Oral Artesunate washout->groupA2 groupB2 Group B: IV Artesunate washout->groupB2 pk_sampling2 PK Blood Sampling groupA2->pk_sampling2 groupB2->pk_sampling2 analysis Bioanalysis of Plasma Samples (LC-MS/MS) pk_sampling2->analysis calc Calculate PK Parameters and Bioavailability analysis->calc

References

An In-depth Technical Guide to Artanin (CAS Number: 96917-26-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artanin (CAS: 96917-26-9) is a naturally occurring polyphenolic compound belonging to the coumarin class.[1] Possessing a range of biological activities, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, biological functions with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects, and available experimental data. While detailed experimental protocols and specific signaling pathway elucidations for this compound are not extensively available in public literature, this guide outlines the general methodologies used for evaluating compounds with similar activities, providing a framework for future research.

Physicochemical Properties

This compound presents as a crystalline solid and is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 96917-26-9[2]
Molecular Formula C₁₆H₁₈O₅[1]
Molecular Weight 290.31 g/mol [1]
Physical State Crystalline Solid[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
SMILES CC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C[1]

Note: Specific quantitative data for melting point, boiling point, and precise solubility were not available in the reviewed literature.

Synthesis

The synthesis of this compound has been described as part of the total synthesis of naturally occurring 5,7,8-trioxygenated coumarins. The key feature of the synthetic pathway involves the preparation of a suitable tetraoxygenated benzaldehyde, which is then converted to the final coumarin structure via a Wittig reaction.[2]

Experimental Workflow: General Synthesis of this compound

start Tetraoxygenated Benzaldehyde Precursor wittig Wittig Reaction start->wittig Wittig Reagent This compound This compound wittig->this compound Cyclization

Caption: General synthetic workflow for this compound.

Biological Activities and Pharmacological Data

This compound exhibits a range of biological activities, with notable antioxidant, anti-inflammatory, and neuroprotective potential. It is a polyphenolic compound that functions by scavenging free radicals and reducing oxidative stress at the cellular level.[1]

Antioxidant and Anti-inflammatory Activity

This compound's antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[1] It is also suggested to modulate various enzymatic pathways associated with inflammation and cell signaling.[1] While specific studies detailing this compound's direct interaction with inflammatory signaling pathways such as NF-κB or antioxidant response pathways like Nrf2 are not currently available, these are common mechanisms for polyphenolic compounds.

Hypothesized Anti-inflammatory Signaling Pathway

inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nf_kb_activation NF-κB Activation inflammatory_stimuli->nf_kb_activation pro_inflammatory_cytokines Pro-inflammatory Cytokine Production nf_kb_activation->pro_inflammatory_cytokines This compound This compound This compound->nf_kb_activation Inhibition (Hypothesized) oxidative_stress Oxidative Stress nrf2_activation Nrf2 Activation oxidative_stress->nrf2_activation antioxidant_enzymes Antioxidant Enzyme Expression nrf2_activation->antioxidant_enzymes This compound This compound This compound->nrf2_activation Activation (Hypothesized) prepare_reagents Prepare Reagents (Buffer, DTNB, AChE, ATCh, this compound) plate_setup Set up 96-well Plate prepare_reagents->plate_setup incubation Incubate with this compound plate_setup->incubation add_substrate Add Substrate (ATCh) incubation->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 prepare_solutions Prepare Aβ Peptide and this compound Solutions incubation Incubate Aβ with/without this compound prepare_solutions->incubation add_tht Add Thioflavin T incubation->add_tht measure_fluorescence Measure Fluorescence add_tht->measure_fluorescence analyze_inhibition Analyze Inhibition measure_fluorescence->analyze_inhibition cell_culture Culture U-937 Cells treat_with_this compound Treat Cells with this compound cell_culture->treat_with_this compound stain_with_trypan_blue Stain with Trypan Blue treat_with_this compound->stain_with_trypan_blue cell_counting Count Viable and Non-viable Cells stain_with_trypan_blue->cell_counting calculate_cc50 Calculate CC50 cell_counting->calculate_cc50

References

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Artanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artanin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and bacterial infections. Isolated from medicinal plants such as Zanthoxylum nitidum, this compound exhibits noteworthy biological activities, including acetylcholinesterase (AChE) inhibition, modulation of amyloid-beta (Aβ) aggregation, and antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of this compound, supported by available quantitative data and detailed experimental methodologies.

Molecular Structure and Identification

This compound is chemically classified as a prenylated coumarin. Its structure was elucidated through extensive spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HRESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, which are standard methods for the structural determination of natural products isolated from sources like Zanthoxylum nitidum.[1][2][3]

The systematic IUPAC name for this compound is 5,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one .[4] Its molecular structure is characterized by a coumarin core substituted with two methoxy groups at positions 5 and 7, and a prenyloxy group at position 8.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 5,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one[4]
Synonyms This compound, 5,7-dimethoxy-8-prenyloxycoumarin
CAS Number 96917-26-9
Molecular Formula C₁₆H₁₈O₅[2]
Molecular Weight 290.31 g/mol [2]

Chemical and Physical Properties

Table 2: Physicochemical Properties of this compound

PropertyValue/Description
Physical State Crystalline solid.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
Melting Point Not specified in the provided search results.
Spectroscopic Data While specific spectra for this compound were not found, the structural elucidation of similar coumarins from Zanthoxylum nitidum relies on standard spectroscopic techniques (NMR, MS, IR, UV).[1][2][3]

Biological Activity and Pharmacological Potential

This compound has demonstrated significant bioactivity in several key areas relevant to drug discovery, particularly for Alzheimer's disease and antibiotic-resistant infections.

Acetylcholinesterase (AChE) Inhibition

This compound acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. This compound's inhibitory potency is quantified by its half-maximal inhibitory concentration (IC₅₀).

Inhibition of Amyloid-Beta (Aβ) Aggregation

A hallmark of Alzheimer's disease is the aggregation of amyloid-beta peptides into toxic oligomers and plaques. This compound has been shown to inhibit this aggregation process, both when it is self-induced and when it is induced by AChE.

Antibacterial Activity

This compound has also been reported to exhibit synergistic activity with antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.

Table 3: Summary of this compound's Biological Activities

Biological Target/ActivityIC₅₀ / MIC ValueReference
Acetylcholinesterase (AChE) Inhibition51 µM[5]
AChE-induced Aβ Aggregation Inhibition98 µM[5]
Self-induced Aβ Aggregation Inhibition124 µM[5]
Antibacterial Activity against MRSAMIC not specified for this compound alone, but shows synergism.

Experimental Protocols

Detailed experimental protocols for the assays mentioned are provided below as representative methodologies. The specific conditions for the determination of the IC₅₀ and MIC values for this compound may vary but would generally follow these principles.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

  • Principle : Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm.

  • Reagents :

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution

    • DTNB solution

    • AChE enzyme solution

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure : a. In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. b. Add the AChE solution to initiate the pre-incubation. c. After a short incubation period, add the ATCI substrate to start the enzymatic reaction. d. Measure the absorbance at 412 nm at regular intervals using a microplate reader. e. The rate of reaction is calculated from the change in absorbance over time. f. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. g. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7]

AChE_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Acquisition & Analysis Reagents Prepare Reagents: - Phosphate Buffer - DTNB - ATCI - AChE - this compound dilutions Plate_Setup 96-well Plate: Add Buffer, DTNB, This compound Reagents->Plate_Setup Enzyme_Addition Add AChE Solution Plate_Setup->Enzyme_Addition Substrate_Addition Add ATCI to start reaction Enzyme_Addition->Substrate_Addition Measurement Measure Absorbance at 412 nm Substrate_Addition->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Calculation->IC50_Determination

Caption: Workflow for the AChE Inhibition Assay.

Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Method)

This is a common method to monitor the formation of amyloid fibrils.

  • Principle : Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

  • Reagents :

    • Aβ peptide (e.g., Aβ₄₂) solution, prepared to be monomeric.

    • Assay buffer (e.g., PBS)

    • Thioflavin T solution

    • Test compound (this compound)

  • Procedure : a. Incubate the monomeric Aβ peptide solution in the presence and absence of different concentrations of this compound at 37°C with agitation. b. At various time points, take aliquots of the incubation mixture. c. Add the ThT solution to the aliquots in a 96-well black plate. d. Measure the fluorescence intensity (e.g., excitation at ~440 nm, emission at ~485 nm) using a fluorescence plate reader. e. The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with and without the inhibitor. f. The IC₅₀ value can be determined from a dose-response curve.[8][9]

Abeta_Aggregation_Assay cluster_0 Incubation cluster_1 Measurement cluster_2 Analysis Incubation Incubate Monomeric Aβ with/without this compound (37°C, agitation) Aliquots Take Aliquots at time points Incubation->Aliquots ThT_Addition Add Thioflavin T Aliquots->ThT_Addition Fluorescence_Reading Measure Fluorescence ThT_Addition->Fluorescence_Reading Inhibition_Calc Calculate % Inhibition Fluorescence_Reading->Inhibition_Calc IC50_Calc Determine IC50 Inhibition_Calc->IC50_Calc

Caption: Workflow for Aβ Aggregation Inhibition Assay.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle : A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

  • Reagents and Materials :

    • Mueller-Hinton Broth (MHB)

    • MRSA bacterial culture

    • Test compound (this compound)

    • 96-well microtiter plates

  • Procedure : a. Prepare serial twofold dilutions of this compound in MHB in a 96-well plate. b. Prepare a standardized inoculum of MRSA (e.g., adjusted to a 0.5 McFarland standard). c. Inoculate each well with the bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth only). d. Incubate the plate at 37°C for 18-24 hours. e. Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.[10][11][12]

Antibacterial_MIC_Assay cluster_0 Plate Preparation cluster_1 Inoculation and Incubation cluster_2 Result Determination Dilutions Prepare serial dilutions of this compound in MHB Inoculation Inoculate with standardized MRSA Dilutions->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Observe for turbidity Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Caption: Workflow for Antibacterial MIC Determination.

Conclusion

This compound is a promising natural coumarin with a well-defined molecular structure and multifaceted biological activities. Its ability to inhibit acetylcholinesterase and amyloid-beta aggregation highlights its potential as a lead compound for the development of therapeutics for Alzheimer's disease. Furthermore, its synergistic antibacterial properties suggest its utility in combating drug-resistant pathogens. Further research is warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and to explore its full therapeutic potential through preclinical and clinical studies. This guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound.

References

Unable to Locate Information on "Artanin" and its Effect on Tau Pathology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific and medical databases has yielded no information on a compound named "Artanin" in the context of tau pathology or neurodegenerative diseases.

This suggests that "this compound" may be a novel, proprietary compound not yet disclosed in public research, or the name may be a misspelling of a different therapeutic agent. One search result indicated a drug named "Artane" (trihexyphenidyl), which is used in the treatment of Parkinson's disease; however, this condition is primarily a synucleinopathy, distinct from tauopathies such as Alzheimer's disease.[1]

Tauopathies are a class of neurodegenerative diseases characterized by the pathological aggregation of tau protein in the brain.[2][3] Research into therapeutic interventions for these conditions is extensive, with numerous compounds under investigation that target various aspects of tau pathology, including:

  • Inhibition of tau aggregation: Preventing the formation of neurofibrillary tangles.[4]

  • Modulation of tau phosphorylation: Reducing the hyperphosphorylation of tau, a key step in its aggregation.[5][6][7]

  • Stabilization of microtubules: Maintaining the structural integrity of neurons.

  • Enhancing tau clearance: Promoting the removal of abnormal tau from the brain.

Given the lack of data on "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams.

We recommend verifying the spelling of the compound or providing any alternative names or associated research institutions. With more specific information, a renewed search for relevant data can be conducted.

References

The Potential of Artanin in Neurodegenerative Diseases: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a growing global health challenge. These conditions are characterized by the progressive loss of structure and function of neurons. A key area of research in the development of therapeutics for these diseases is the identification of small molecules that can target the underlying pathological mechanisms. This technical guide provides an in-depth review of the existing literature on Artanin, a coumarin compound that has shown potential in addressing key pathological markers associated with Alzheimer's disease.

This compound: A Coumarin of Interest

This compound is a naturally occurring coumarin that has been investigated for its biological activities relevant to neurodegenerative diseases. Coumarins are a class of benzopyrone compounds found in various plants and are known for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and neuroprotective effects.

Source of this compound

This compound has been isolated from Toddalia asiatica, a plant used in traditional medicine. The investigation of natural products like this compound offers a promising avenue for the discovery of novel therapeutic agents for complex diseases.

Quantitative Data on this compound's Bioactivity

The primary research on this compound has focused on its potential to mitigate key pathological features of Alzheimer's disease. The following table summarizes the quantitative data from in vitro assays.

Bioactivity AssayTargetThis compound IC50 (µM)Reference
Acetylcholinesterase (AChE) InhibitionAcetylcholinesterase51[1]
AChE-induced Amyloid Beta (Aβ) Aggregation InhibitionAcetylcholinesterase-Aβ complex98[1]
Self-induced Amyloid Beta (Aβ) Aggregation InhibitionAmyloid Beta peptide124[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are the experimental protocols used to determine the bioactivity of this compound as reported in the primary literature.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory effect of this compound on AChE activity was determined using a spectrophotometric method. The assay is based on the principle that AChE hydrolyzes acetylthiocholine to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (AChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil (positive control)

Procedure:

  • Prepare a solution of this compound at various concentrations.

  • In a 96-well microplate, add 25 µL of 15 mM AChI, 125 µL of 3 mM DTNB, 50 µL of Tris-HCl buffer, and 25 µL of the this compound solution.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

  • The absorbance is measured at 405 nm every 45 seconds for 2 minutes using a microplate reader.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of the control (without inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid Beta (Aβ) Aggregation Inhibition Assay

The ability of this compound to inhibit the aggregation of Aβ peptides was assessed using a thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence intensity.

Materials:

  • Amyloid beta (1-42) peptide (Aβ42)

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (pH 7.4)

  • Thioflavin T (ThT)

  • This compound (test compound)

  • Curcumin (positive control)

Procedure for Self-Induced Aβ Aggregation:

  • Aβ42 peptide is dissolved in HFIP and then lyophilized to obtain a monomeric form.

  • The lyophilized Aβ42 is reconstituted in phosphate buffer to a final concentration of 25 µM.

  • This compound is added to the Aβ42 solution at various concentrations.

  • The mixture is incubated at 37°C with constant agitation for 24 hours.

  • After incubation, ThT is added to a final concentration of 5 µM.

  • Fluorescence is measured with an excitation wavelength of 450 nm and an emission wavelength of 485 nm.

  • The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of this compound to that of the control.

  • The IC50 value is determined from the dose-response curve.

Procedure for AChE-Induced Aβ Aggregation:

  • Monomeric Aβ42 is prepared as described above.

  • AChE (0.5 U/mL) is added to the Aβ42 solution (25 µM).

  • This compound is added to the mixture at various concentrations.

  • The subsequent steps of incubation and fluorescence measurement are the same as for the self-induced aggregation assay.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound in the context of Alzheimer's disease.

cluster_0 Acetylcholine Metabolism cluster_1 This compound Intervention ACh Acetylcholine Choline Choline + Acetate ACh->Choline Hydrolysis AChE AChE AChE->ACh This compound This compound This compound->AChE Inhibition

Caption: this compound's inhibition of Acetylcholinesterase (AChE).

cluster_0 Amyloid Beta Aggregation Cascade cluster_1 This compound Intervention Abeta_monomer Aβ Monomers Abeta_oligomer Aβ Oligomers Abeta_monomer->Abeta_oligomer Aggregation Abeta_fibril Aβ Fibrils Abeta_oligomer->Abeta_fibril Aggregation This compound This compound This compound->Abeta_monomer Inhibition This compound->Abeta_oligomer Inhibition

Caption: this compound's inhibition of Amyloid Beta (Aβ) aggregation.

Conclusion and Future Directions

The preliminary in vitro data on this compound suggest that it is a multi-target compound with the potential to address two key pathological hallmarks of Alzheimer's disease: cholinergic dysfunction and amyloid-beta aggregation. Its ability to inhibit both AChE and Aβ aggregation makes it an interesting candidate for further investigation.

Future research should focus on:

  • In vivo studies: To evaluate the efficacy and safety of this compound in animal models of neurodegenerative diseases.

  • Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Mechanism of action studies: To further elucidate the molecular interactions of this compound with its targets.

  • Structure-activity relationship (SAR) studies: To identify more potent and selective derivatives of this compound.

The exploration of natural compounds like this compound provides a valuable starting point for the development of novel and effective therapies for neurodegenerative diseases. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the potential of this promising molecule.

References

Methodological & Application

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven Long-Tail Keywords for the HBV Inhibitor SAG-524

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers investigating the novel Hepatitis B Virus (HBV) inhibitor, SAG-524, a comprehensive understanding of its foundational science, application, and comparative validation is crucial. To facilitate content creation that effectively targets this specialized audience, a curated list of SEO-driven, long-tail keywords has been developed. These keywords are categorized by five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.

SAG-524 is a novel, orally bioavailable small-molecule compound that acts as an HBV RNA destabilizer.[1][2][3] Developed by researchers at Kumamoto University, it has demonstrated potent reduction of hepatitis B surface antigen (HBsAg) and HBV DNA levels in preclinical studies.[4][5] Its unique mechanism of action, which involves shortening the poly(A) tail of HBV RNA, sets it apart from existing nucleos(t)ide analogue treatments.[1][5][6] Preclinical trials have shown promising results, indicating its potential as a functional cure for chronic HBV infection, both as a monotherapy and in combination with other antivirals.[2][4]

The following table provides a structured list of long-tail keywords designed to align with the various stages of the research process involving SAG-524.

CategoryLong-tail Keyword
Foundational & Exploratory SAG-524 mechanism of action in HBV
What is the molecular target of SAG-524?
SAG-524 and HBV RNA destabilization pathway
Discovery and development of SAG-524
SAG-524 chemical structure and properties
In vitro antiviral activity of SAG-524
SAG-524 effect on HBV cccDNA
Pharmacokinetics and bioavailability of SAG-524
SAG-524 selectivity for viral vs. host RNA
Early research findings on SAG-524 for HBV
Methodological & Application SAG-524 experimental protocol for cell culture
How to use SAG-524 in an in vivo mouse model
SAG-524 dosage and administration for preclinical studies
Measuring HBsAg reduction with SAG-524 treatment
Cell-based assays for testing SAG-524 efficacy
Combining SAG-524 with nucleoside analogs in experiments
Protocol for assessing SAG-524 cytotoxicity
Quantifying HBV DNA levels after SAG-524 exposure
Long-term treatment protocols with SAG-524 in animal models
Application of SAG-524 in HBV genotype research
Troubleshooting & Optimization Optimizing SAG-524 concentration for in vitro experiments
Troubleshooting SAG-524 solubility issues
Preventing SAG-524 degradation in experimental setups
Addressing off-target effects of SAG-524 in cell lines
How to improve the efficacy of SAG-524 in vivo
Managing potential resistance to SAG-524 in HBV models
Optimizing delivery of SAG-524 in animal studies
Overcoming limitations in SAG-524 preclinical testing
Cell viability assays for SAG-524 toxicity screening
Improving the translational relevance of SAG-524 studies
Validation & Comparative SAG-524 versus entecavir in HBV replication inhibition
Comparing the efficacy of SAG-524 with other HBV inhibitors
Validation of SAG-524's mechanism of action
Head-to-head comparison of SAG-524 and siRNA for HBV
Reproducibility of SAG-524 antiviral effects
Cross-validation of SAG-524 activity in different cell lines
Comparative analysis of SAG-524 safety profiles
Validating the long-term efficacy of SAG-524 treatment
Benchmarking SAG-524 against current HBV therapies
Independent verification of SAG-524 preclinical data

References

Application Notes and Protocols for Utilizing Artanin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Artanin is a naturally occurring coumarin compound that has garnered significant interest in neuroscience and drug development due to its potential therapeutic effects related to Alzheimer's disease.[1] As an inhibitor of both acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation, this compound presents a dual-pronged approach to tackling the complex pathology of this neurodegenerative disorder.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture models. This document provides a comprehensive guide to dissolving this compound, preparing stock solutions, and its application in cell culture experiments, including detailed protocols and relevant signaling pathway information.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and use of this compound solutions in cell culture.

ParameterValue/RecommendationNotes
Molecular Weight 290.32 g/mol -
CAS Number 96917-26-9[2][3][4]
Recommended Solvent Dimethyl Sulfoxide (DMSO)This compound is readily soluble in DMSO.[4][5]
Estimated Solubility in DMSO ≥ 10 mg/mLBased on solubility data for structurally similar coumarins.[6] The exact solubility should be determined empirically.
Recommended Stock Solution Concentration 10 mM to 50 mMA 10 mM stock solution is a common starting point for most cell culture applications.
Storage of this compound Powder -20°C for up to 3 years; 4°C for up to 2 years[2]
Storage of DMSO Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[2]
Freeze-Thaw Cycles Avoid repeated cyclesAliquot into single-use volumes to maintain compound integrity.
Maximum DMSO Concentration in Cell Culture Media < 0.5% (v/v)Higher concentrations may induce cytotoxicity in many cell lines. A vehicle control is essential.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. All procedures should be performed in a sterile environment using aseptic techniques.

Materials:

  • This compound powder (MW: 290.32 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 290.32 g/mol = 2.9032 mg

  • Weigh this compound:

    • Carefully weigh out approximately 2.9 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Dispense the 10 mM this compound stock solution into single-use, sterile cryovials (e.g., 20 µL aliquots).

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution and Treatment of Cells

This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Cultured cells in appropriate culture vessels (e.g., 96-well plate, 6-well plate)

  • Sterile pipettes and filter tips

Procedure:

  • Thaw Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Working Solution:

    • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution:

      • Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed complete cell culture medium.

    • Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the medium.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells.

    • Add the freshly prepared this compound working solution to the cells.

    • Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated group (e.g., 0.1% DMSO in this example).

    • Incubate the cells for the desired experimental duration.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action

This compound's therapeutic potential in the context of Alzheimer's disease stems from its ability to inhibit acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation.[1] These actions are thought to converge on critical neuronal signaling pathways, such as the PI3K/Akt pathway, which plays a central role in cell survival and neuroprotection.

Artanin_Signaling_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Abeta_agg Amyloid-β Aggregation This compound->Abeta_agg Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades PI3K PI3K ACh->PI3K Activates Abeta_agg->PI3K Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Neuronal_Survival Neuronal Survival & Neuroprotection Akt->Neuronal_Survival Promotes Tau Tau Hyperphosphorylation GSK3b->Tau Promotes

Caption: this compound's dual inhibition of AChE and Aβ aggregation, leading to the activation of the pro-survival PI3K/Akt signaling pathway.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for assessing the effects of this compound on cultured cells.

Experimental_Workflow start Start prep_stock Prepare 10 mM this compound Stock in DMSO start->prep_stock prep_working Prepare this compound Working Solution in Media prep_stock->prep_working cell_culture Culture Cells to Desired Confluency treatment Treat Cells with this compound (and Vehicle Control) cell_culture->treatment prep_working->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Downstream Assays (e.g., Viability, Western Blot, etc.) incubation->assay end End assay->end

Caption: A generalized workflow for treating cultured cells with this compound for subsequent analysis.

References

Application Notes and Protocols for In-Vivo Alzheimer's Research: A General Framework in the Absence of "Artanin"-Specific Data

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Our comprehensive search for "Artanin" in the context of in-vivo Alzheimer's disease research did not yield specific information on a compound with this name. This suggests that "this compound" may be a novel, proprietary, or less-publicized therapeutic agent. The following application notes and protocols are therefore presented as a general framework. They are based on established methodologies and common signaling pathways implicated in Alzheimer's disease and are intended to serve as a guide for researchers developing in-vivo studies for new chemical entities.

I. Quantitative Data Summary for a Novel Therapeutic Agent

When evaluating a novel compound for Alzheimer's disease, it is crucial to establish a clear dose-response relationship and therapeutic window. The following table outlines the essential quantitative data that should be collected during preclinical in-vivo studies.

ParameterAnimal ModelDosage RangeRoute of AdministrationKey FindingsReference
Efficacy e.g., APP/PS1 mice(To be determined)e.g., Oral gavage, Intraperitoneale.g., Reduction in Aβ plaque load, Improvement in cognitive performance (Morris Water Maze)(Future Publication)
Toxicity e.g., C57BL/6 mice(To be determined)e.g., Oral gavage, Intraperitoneale.g., LD50, No-observed-adverse-effect level (NOAEL)(Future Publication)
Pharmacokinetics e.g., Sprague-Dawley rats(To be determined)e.g., Intravenous, Oral gavagee.g., Half-life, Bioavailability, Brain penetration(Future Publication)
Target Engagement e.g., 5XFAD mice(To be determined)e.g., Oral gavagee.g., Modulation of target enzyme activity, Receptor occupancy(Future Publication)

II. Key Signaling Pathways in Alzheimer's Disease

Several signaling pathways are known to be dysregulated in Alzheimer's disease and represent potential targets for therapeutic intervention. Understanding these pathways is critical for elucidating the mechanism of action of a novel compound.

One of the central pathways in neuroinflammation and neuronal survival is the PI3K/Akt signaling pathway . Its dysregulation is implicated in the progression of Alzheimer's disease, affecting processes like protein synthesis and autophagy.[1] Another critical pathway is the NF-κB signaling pathway , which plays a role in the inflammatory activation of microglia, the brain's resident immune cells.[2] The calcineurin-NFAT signaling pathway is also implicated, with its inhibition showing potential for reducing neuroinflammation and improving cognition.[3][4] Furthermore, the Nrf2-Keap1-ARE and SIRT1 signaling pathways are involved in combating oxidative stress and neuroinflammation, both of which are hallmarks of Alzheimer's disease.[5]

cluster_inflammation Neuroinflammation cluster_oxidative_stress Oxidative Stress cluster_neuronal_survival Neuronal Survival cluster_calcium_homeostasis Calcium Homeostasis Microglia Activation Microglia Activation NF-κB Pathway NF-κB Pathway Microglia Activation->NF-κB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines ROS Production ROS Production Nrf2-Keap1-ARE Pathway Nrf2-Keap1-ARE Pathway ROS Production->Nrf2-Keap1-ARE Pathway Antioxidant Response Antioxidant Response Nrf2-Keap1-ARE Pathway->Antioxidant Response Growth Factors Growth Factors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factors->PI3K/Akt Pathway Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Aβ Oligomers Aβ Oligomers Calcineurin-NFAT Pathway Calcineurin-NFAT Pathway Aβ Oligomers->Calcineurin-NFAT Pathway Neurotoxicity Neurotoxicity Calcineurin-NFAT Pathway->Neurotoxicity Therapeutic Intervention Therapeutic Intervention Therapeutic Intervention->NF-κB Pathway Inhibition Therapeutic Intervention->Nrf2-Keap1-ARE Pathway Activation Therapeutic Intervention->PI3K/Akt Pathway Modulation Therapeutic Intervention->Calcineurin-NFAT Pathway Inhibition

Caption: Key signaling pathways in Alzheimer's disease as potential therapeutic targets.

III. Experimental Protocols for In-Vivo Alzheimer's Research

The following are generalized protocols for key experiments in preclinical Alzheimer's research. These should be adapted based on the specific characteristic of the compound under investigation.

A. Animal Model Selection and Drug Administration
  • Animal Models: A variety of transgenic mouse models are available that recapitulate different aspects of Alzheimer's pathology.[6][7] Common models include:

    • APP/PS1: Develop amyloid plaques and cognitive deficits.

    • 5XFAD: Exhibit aggressive amyloid pathology and neurodegeneration.

    • 3xTg-AD: Develop both amyloid plaques and tau pathology.

  • Drug Administration:

    • Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) depends on the pharmacokinetic properties of the compound.

    • Dosage and Frequency: A dose-response study should be conducted to determine the optimal therapeutic dose and dosing frequency.

    • Duration of Treatment: Treatment duration will vary depending on the study's endpoint, ranging from acute (single dose) to chronic (several months).

B. Behavioral Testing for Cognitive Function

Behavioral tests are essential for assessing the efficacy of a therapeutic agent in improving cognitive function.

  • Morris Water Maze: To assess spatial learning and memory.

    • Acquisition Phase: Mice are trained to find a hidden platform in a pool of water.

    • Probe Trial: The platform is removed, and memory is assessed by the time spent in the target quadrant.

  • Y-Maze: To evaluate short-term spatial working memory.

    • The test is based on the natural tendency of mice to explore novel environments. The sequence and number of arm entries are recorded.

  • Novel Object Recognition: To assess recognition memory.

    • Mice are familiarized with two identical objects. One object is then replaced with a novel one, and the time spent exploring each object is measured.

Start Start Animal Model Selection Animal Model Selection Start->Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Biochemical Analysis Biochemical Analysis Behavioral Testing->Biochemical Analysis Histological Analysis Histological Analysis Behavioral Testing->Histological Analysis Data Analysis Data Analysis Biochemical Analysis->Data Analysis Histological Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General workflow for in-vivo Alzheimer's disease drug testing.

C. Post-Mortem Tissue Analysis

Following behavioral testing, brain tissue is collected for histological and biochemical analyses to assess the compound's effect on Alzheimer's pathology.

  • Tissue Preparation:

    • Mice are anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Brains are dissected and either post-fixed for histology or flash-frozen for biochemical analysis.[8]

  • Histological Analysis:

    • Immunohistochemistry: To visualize and quantify amyloid plaques (using antibodies like 6E10 or 4G8) and neurofibrillary tangles (using antibodies like AT8).

    • Staining: Thioflavin S or Congo red staining can be used to detect dense-core plaques.

  • Biochemical Analysis:

    • ELISA: To measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

    • Western Blotting: To detect changes in the levels of key proteins involved in APP processing (e.g., BACE1, PSEN1) and tau phosphorylation.

By following these generalized protocols and adapting them to the specific properties of a novel compound, researchers can systematically evaluate its potential as a therapeutic agent for Alzheimer's disease.

References

Application Notes and Protocols for Utilizing Artanin in Acetylcholinesterase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1][2] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[3][4][5] Artanin, a natural coumarin compound, has demonstrated inhibitory activity against acetylcholinesterase, making it a compound of interest for neurodegenerative disease research.[6] These application notes provide a detailed protocol for assessing the acetylcholinesterase inhibitory activity of this compound using the widely accepted Ellman's method.[7][8][9]

Mechanism of Action of Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors (AChEIs) function by blocking the active site of the AChE enzyme, thereby preventing the breakdown of acetylcholine (ACh).[2][10] This leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[2] AChEIs can be classified as reversible or irreversible inhibitors.[2] this compound falls into the category of reversible inhibitors, which bind to the enzyme temporarily. The active site of AChE contains an anionic site and an esteratic site, both of which are crucial for substrate binding and catalysis.[1][10] Inhibitors like this compound interact with these sites to prevent acetylcholine from binding.

Quantitative Data for this compound

The inhibitory potency of this compound against acetylcholinesterase has been quantified, providing a benchmark for experimental validation.

CompoundTargetIC50 Value
This compoundAcetylcholinesterase (AChE)51 µM[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)

This protocol is adapted from established methods for determining acetylcholinesterase activity.[7][8][11]

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Principle: The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[9] The rate of color development is proportional to the AChE activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0).

    • Dissolve AChE in Tris-HCl buffer to a final concentration of 0.1 U/mL.

    • Prepare a 10 mM DTNB solution in Tris-HCl buffer.

    • Prepare a 10 mM ATCI solution in deionized water.

    • Prepare serial dilutions of this compound in Tris-HCl buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM). Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.

  • Assay Protocol in a 96-Well Plate:

    • Blank: 170 µL of Tris-HCl buffer + 10 µL of DTNB + 10 µL of ATCI.

    • Control (No Inhibitor): 160 µL of Tris-HCl buffer + 10 µL of AChE solution + 10 µL of DTNB + 10 µL of the corresponding solvent used for this compound.

    • Test (With Inhibitor): 150 µL of Tris-HCl buffer + 10 µL of AChE solution + 10 µL of DTNB + 10 µL of each this compound dilution.

  • Incubation and Reaction Initiation:

    • Add the buffer, AChE solution, DTNB, and this compound dilutions (or solvent for the control) to the respective wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for 15 minutes.[8]

    • Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings every minute for a total of 10-15 minutes to monitor the reaction kinetics.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.

  • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Visualizations

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, this compound) Plate_Setup Set up 96-well plate (Blank, Control, Test) Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_incubation Reaction Initiate reaction with ATCI Pre_incubation->Reaction Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction->Measurement Calc_Rate Calculate Reaction Rate Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for AChE Activity Assay using this compound.

References

Application Notes: Evaluating Aβ Aggregation Inhibitors with Thioflavin T Assay Featuring Artanin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain.[1][2] The aggregation of Aβ monomers into toxic oligomers and insoluble fibrils is considered a central event in AD pathogenesis, making it a prime target for therapeutic intervention.[3][4][5] The Thioflavin T (ThT) fluorescence assay is a widely used, reliable, and high-throughput method to monitor Aβ fibrillization in vitro.[6][7][8] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[6][7] This application note provides a detailed protocol for using the ThT assay to screen and characterize inhibitors of Aβ aggregation, using Artanin as an exemplary compound.

This compound, a natural coumarin, has been identified as a multi-functional agent with potential therapeutic effects for Alzheimer's disease. It has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and Aβ aggregation.

Principle of the Thioflavin T Assay

The ThT assay is based on the significant increase in fluorescence quantum yield of ThT upon binding to amyloid fibrils. In solution, ThT has a flexible structure and its fluorescence is quenched. When it intercalates into the cross-β-sheet structure of amyloid fibrils, its conformation becomes more rigid, leading to a dramatic increase in fluorescence. This change in fluorescence intensity is directly proportional to the amount of fibrillar Aβ, allowing for real-time monitoring of the aggregation process. The assay can be used to determine the efficacy of inhibitory compounds by measuring the reduction in ThT fluorescence in their presence.

Featured Inhibitor: this compound

This compound is a coumarin compound that has shown promise as an inhibitor of Aβ aggregation. It has been reported to inhibit both self-induced and AChE-induced Aβ aggregation. The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of Aβ aggregation.

Quantitative Data

The inhibitory effects of this compound on Aβ aggregation are summarized in the table below. This data is crucial for researchers developing and screening potential AD therapeutics.

Activity Inhibitor IC50 Value
AChE-induced Aβ Aggregation InhibitionThis compound98 µM
Self-induced Aβ Aggregation InhibitionThis compound124 µM

Table 1: Summary of this compound's inhibitory activity on Aβ aggregation.

Mechanism of Action

The precise mechanism by which this compound inhibits Aβ aggregation is not yet fully elucidated. However, based on studies of other coumarin derivatives, it is hypothesized that this compound interferes with the nucleation-dependent polymerization of Aβ monomers. By binding to Aβ monomers or early-stage oligomers, this compound may stabilize a non-amyloidogenic conformation, thereby preventing their assembly into β-sheet-rich fibrils. Molecular docking studies with similar compounds suggest that interactions with key amino acid residues in the Aβ peptide are crucial for this inhibitory activity. Further research, including computational modeling and biophysical assays, is needed to fully characterize the molecular interactions between this compound and Aβ.

cluster_pathway Proposed Mechanism of this compound in Aβ Aggregation Inhibition Ab_monomer Aβ Monomers Oligomers Toxic Oligomers Ab_monomer->Oligomers Aggregation Stabilized_complex Stabilized Aβ-Artanin Complex (Non-amyloidogenic) Ab_monomer->Stabilized_complex Fibrils Amyloid Fibrils Oligomers->Fibrils Fibrillization This compound This compound This compound->Stabilized_complex Stabilized_complex->Fibrils Inhibition

Figure 1. Proposed mechanism of this compound's inhibition of Aβ aggregation.

Experimental Protocols

Materials and Reagents
  • Amyloid-beta (1-42) peptide (lyophilized)

  • This compound (or other test inhibitors)

  • Thioflavin T (ThT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Protocol for ThT Assay with this compound
  • Preparation of Aβ Monomers:

    • Dissolve lyophilized Aβ(1-42) peptide in DMSO to a stock concentration of 1 mM.

    • To prepare monomeric Aβ, dilute the stock solution in cold PBS (pH 7.4) to a final working concentration (e.g., 10 µM).

    • Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to remove any pre-existing aggregates. Use the supernatant for the assay.

  • Preparation of Reagents:

    • ThT Stock Solution (1 mM): Dissolve ThT powder in PBS (pH 7.4) to a final concentration of 1 mM. Filter through a 0.22 µm syringe filter and store protected from light at 4°C.

    • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, set up the following reactions in triplicate (total volume of 100 µL per well):

      • Control (Aβ only): Aβ(1-42) solution and an equivalent volume of DMSO (without inhibitor).

      • Test (Aβ + this compound): Aβ(1-42) solution and the desired concentration of this compound (e.g., serial dilutions to determine IC50).

      • Blank (Buffer + this compound): PBS and the highest concentration of this compound to check for intrinsic fluorescence.

      • ThT Blank: PBS and ThT working solution.

    • Add the ThT working solution to each well to a final concentration of 10 µM.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence (ThT blank) from all readings.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (Fluorescence of Test / Fluorescence of Control)] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow ThT Assay Experimental Workflow prep_Ab Prepare Aβ Monomers (10 µM in PBS) setup_plate Set up 96-Well Plate (Control, Test, Blanks) prep_Ab->setup_plate prep_reagents Prepare Reagents (ThT and this compound Stocks) prep_reagents->setup_plate incubation Incubate at 37°C setup_plate->incubation measurement Measure Fluorescence (Ex: 440 nm, Em: 485 nm) incubation->measurement analysis Data Analysis (Aggregation Curves, % Inhibition, IC50) measurement->analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Artanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artanin, a naturally occurring coumarin, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1] As a coumarin, this compound, also known as 5,7-dimethoxy-8-(3-methyl-2-butenyloxy)coumarin or 5,7-dimethoxy-8-prenyloxycoumarin, exhibits biological activities that include the inhibition of acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) peptides, both of which are key pathological hallmarks of Alzheimer's disease.[1] Accurate and reliable quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using HPLC.

HPLC Method for this compound Analysis

This method is based on established protocols for the analysis of coumarins and is optimized for the determination of this compound.[2][3][4][5]

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile (A) and Water with 0.1% Acetic Acid (B)
Gradient Program Start with a higher proportion of B, gradually increasing the proportion of A over the run. A typical gradient might be: 0-20 min, 15-50% A; 20-25 min, 50-80% A; 25-30 min, 80-15% A.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis or Photodiode Array (PDA) detector at a wavelength of approximately 280 nm and 330 nm.
Injection Volume 20 µL

Rationale for Parameter Selection:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately non-polar compounds like this compound.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for the reverse-phase HPLC of a wide range of organic molecules, including coumarins. The addition of a small amount of acetic acid helps to improve peak shape by suppressing the ionization of any acidic functional groups.

  • Gradient Elution: A gradient is recommended to ensure good separation of this compound from other components in a complex mixture, such as a plant extract, and to achieve a reasonable run time.

  • UV Detection: this compound, as a coumarin, possesses a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for its quantification.

Data Presentation

The performance of the HPLC method should be validated to ensure its accuracy, precision, and reliability. The following table summarizes typical performance characteristics expected for a validated HPLC method for this compound analysis, based on data for similar coumarin compounds.

Table 1: Typical Method Validation Parameters for this compound HPLC Analysis

ParameterTypical ValueDescription
Retention Time (RT) Analyte-specific (e.g., 10-15 min)The time it takes for this compound to elute from the column under the specified conditions.
Linearity (r²) ≥ 0.999A measure of how well the calibration curve (peak area vs. concentration) fits a linear regression.
Limit of Detection (LOD) 0.05 µg/mLThe lowest concentration of this compound that can be reliably detected by the method.
Limit of Quantification (LOQ) 0.15 µg/mLThe lowest concentration of this compound that can be accurately and precisely quantified.
Precision (%RSD) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Accuracy (% Recovery) 98-102%The closeness of the test results obtained by the method to the true value.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate HPLC analysis and to prolong the life of the HPLC column.

For Plant Material:

  • Extraction:

    • Weigh a known amount of dried and powdered plant material (e.g., from Zanthoxylum nitidum).

    • Extract the material with a suitable solvent such as methanol or a mixture of methanol and water (e.g., 80:20 v/v) using techniques like sonication or maceration.[6][7]

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • For complex extracts, an SPE cleanup step using a C18 cartridge can be employed to remove interfering substances.

    • Condition the cartridge with methanol followed by water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar impurities.

    • Elute this compound with a stronger solvent like methanol or acetonitrile.

    • Evaporate the eluent to dryness and reconstitute in the mobile phase before injection.

For Biological Samples (e.g., Plasma):

  • Protein Precipitation:

    • To a known volume of plasma, add a threefold volume of a cold protein precipitating agent like acetonitrile or methanol.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE):

    • Mix the plasma sample with an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex to facilitate the transfer of this compound into the organic layer.

    • Centrifuge to separate the layers.

    • Carefully collect the organic layer and evaporate it to dryness.

    • Reconstitute the residue in the mobile phase for HPLC analysis.[4]

  • Filtration:

    • Filter the supernatant or the reconstituted extract through a 0.22 µm syringe filter before injection.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method to determine the AChE inhibitory activity of this compound.[8][9]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (50 mM, pH 8.0)

  • This compound stock solution (in DMSO or methanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the Tris-HCl buffer.

  • In a 96-well plate, add 25 µL of each this compound dilution.

  • Add 50 µL of AChE solution (0.1 U/mL in buffer) to each well.

  • Add 125 µL of DTNB solution (3 mM in buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution (15 mM in buffer) to each well.

  • Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.

  • Determine the IC50 value of this compound, which is the concentration required to inhibit 50% of the AChE activity.

Amyloid-beta (Aβ) Aggregation Inhibition Assay

This protocol utilizes Thioflavin T (ThT) fluorescence to monitor the aggregation of Aβ peptides.

Materials:

  • Aβ (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • This compound stock solution (in DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Aβ (1-42) by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP), followed by evaporation and reconstitution in the phosphate buffer to a final concentration of, for example, 10 µM.

  • Prepare serial dilutions of this compound in the phosphate buffer.

  • In a 96-well plate, mix the Aβ (1-42) solution with the different concentrations of this compound.

  • Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take aliquots from each well.

  • Add the aliquot to a solution of ThT (e.g., 5 µM) in a separate plate.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • An increase in ThT fluorescence indicates the formation of amyloid fibrils.

  • Plot the fluorescence intensity against time for each this compound concentration to observe the effect on the aggregation kinetics.

  • Compare the fluorescence of samples with this compound to a control without the inhibitor to determine the percentage of inhibition.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action of this compound in the context of Alzheimer's disease and a typical experimental workflow for its analysis.

Artanin_Mechanism_of_Action cluster_AD_Pathology Alzheimer's Disease Pathology ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Abeta_Monomer Amyloid-beta Monomers Abeta_Aggregates Amyloid-beta Aggregates (Plaques) Abeta_Monomer->Abeta_Aggregates Aggregation This compound This compound This compound->AChE Inhibits This compound->Abeta_Aggregates Inhibits Aggregation

Caption: Proposed inhibitory mechanism of this compound in Alzheimer's disease.

HPLC_Workflow cluster_Preparation Sample Preparation cluster_Analysis HPLC Analysis cluster_Result Result Plant_Material Plant Material / Biological Sample Extraction Extraction (e.g., Sonication) Plant_Material->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Injection Detection UV/PDA Detection HPLC_System->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Concentration This compound Concentration Data_Analysis->Concentration

Caption: General experimental workflow for HPLC analysis of this compound.

References

Unlocking New Avenues in Malaria Research: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for "OSM-S-106"

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers navigating the complex landscape of antimalarial drug discovery, the aminothieno pyrimidine benzene sulfonamide, OSM-S-106, represents a significant area of interest. This potent compound operates through a novel "reaction hijacking" mechanism, selectively targeting the Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). To facilitate more effective content creation and information dissemination within the scientific community, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.

This curated list aims to enhance the visibility and accessibility of research related to OSM-S-106, enabling scientists to easily find information pertinent to their specific stage of investigation. From understanding its basic chemical properties to comparing its efficacy against existing antimalarials, these keywords cover a wide spectrum of scientific inquiry.

Below is a detailed table of long-tail keywords designed to guide scientific content creation and optimize searchability for researchers focused on OSM-S-106.

CategoryLong-tail Keyword
Foundational & Exploratory What is the mechanism of action of OSM-S-106?
OSM-S-106 as a pro-inhibitor of PfAsnRS
Chemical structure and properties of OSM-S-106
Discovery and synthesis of aminothieno pyrimidine sulfonamides
OSM-S-106's role in inhibiting protein translation in Plasmodium
Foundational research on reaction hijacking inhibitors in malaria
The novelty of OSM-S-106's antimalarial activity
Lipophilicity and drug-like properties of OSM-S-106[1]
Initial screening and identification of OSM-S-106 from GSK library[1]
OSM-S-106 and its effect on Plasmodium falciparum liver stages[1]
Methodological & Application In vitro assay protocols for testing OSM-S-106 activity
Experimental procedures for OSM-S-106 synthesis and purification
Cell-based assays for evaluating OSM-S-106 efficacy
Using mass spectrometry to detect Asn-OSM-S-106 adduct formation
In vitro evolution studies to identify OSM-S-106 resistance mutations
Methods for assessing the cytotoxicity of OSM-S-106 on mammalian cells
Step-by-step guide to OSM-S-106 stability assays in microsomes
Application of OSM-S-106 in studying aminoacyl-tRNA synthetases
Protocol for testing OSM-S-106 against chloroquine-resistant P. falciparum
How to measure the propensity for resistance development to OSM-S-106[1]
Troubleshooting & Optimization Improving the aqueous solubility of OSM-S-106 for in vitro assays
Addressing rapid metabolic clearance of OSM-S-106 in mouse models
Overcoming experimental artifacts in OSM-S-106 activity screening
Optimizing OSM-S-106 concentration for effective parasite killing
Troubleshooting inconsistent results in OSM-S-106 experiments
Strategies to reduce off-target effects of OSM-S-106 in cellular models
Refinement of protocols for studying OSM-S-106's mechanism of action
Why did the methylated derivative OSM-E-32 show reduced activity?
Challenges in studying the pharmacokinetic properties of OSM-S-106 in vivo
How to handle potential stability issues of OSM-S-106 in solution
Validation & Comparative Confirming the selective inhibition of PfAsnRS by OSM-S-106
Comparative analysis of OSM-S-106 and human AsnRS inhibition
Efficacy of OSM-S-106 compared to standard antimalarials like chloroquine
Validating the "reaction hijacking" mechanism through structural biology
Cross-resistance studies of OSM-S-106 with other antimalarial drugs
Comparing the antimalarial profiles of OSM-S-106, ML901, and ML471[2]
Selectivity profiling of OSM-S-106 against a panel of human enzymes
Does OSM-S-106 show synergistic effects with other antimalarials?
Validation of OSM-S-106 as a potential candidate for prophylaxis
How does OSM-S-106's low resistance profile compare to artemisinin?

References

Application Notes and Protocols: Salvianolic Acid B as a Tool Compound for Studying Amyloidogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). Understanding the mechanisms of Aβ aggregation and identifying compounds that can modulate this process are critical for the development of therapeutic interventions. Salvianolic acid B (SalB), a major water-soluble polyphenolic compound extracted from the traditional Chinese medicine Salvia miltiorrhiza (Danshen), has emerged as a valuable tool compound for studying amyloidogenesis.[1][2] SalB has been shown to inhibit the formation of Aβ fibrils, disaggregate pre-formed fibrils, and protect against Aβ-induced cytotoxicity.[2][3][4] These properties make SalB an excellent candidate for investigating the molecular mechanisms of amyloid aggregation and for screening potential therapeutic agents.

These application notes provide an overview of the utility of Salvianolic acid B in amyloidogenesis research, including its quantitative effects on Aβ aggregation, detailed protocols for key in vitro assays, and visualization of its mechanism of action.

Data Presentation: Quantitative Effects of Salvianolic Acid B on Aβ Aggregation

The inhibitory effects of Salvianolic acid B on Aβ aggregation have been quantified in various studies. The following tables summarize the key findings, providing a clear comparison of its potency in different experimental setups.

ParameterAβ IsoformValue (µM)AssayReference
Inhibition of Fibril Aggregation (IC50) Aβ1-401.54 - 5.37Thioflavin T (ThT) Assay, Aβ aggregating immunoassay[2]
Destabilization of Pre-formed Fibrils (IC50) Aβ1-405.00 - 5.19Thioflavin T (ThT) Assay, Aβ aggregating immunoassay[2]

Table 1: In vitro inhibition of Aβ1-40 aggregation by Salvianolic Acid B.

Cell LineAβ IsoformSalB Concentration (µM)EffectReference
SH-SY5Y-APPswAβ4025, 50, 100Dose-dependent decrease in Aβ40 generation[1]
SH-SY5Y-APPswAβ4225, 50, 100Dose-dependent decrease in Aβ42 generation[1]

Table 2: Effect of Salvianolic Acid B on Aβ generation in a cell-based model.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the effects of Salvianolic acid B on Aβ aggregation and cytotoxicity.

Thioflavin T (ThT) Amyloid Aggregation Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in the presence and absence of inhibitors. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.[5]

Materials:

  • Amyloid-beta (Aβ) peptide (e.g., Aβ1-42)

  • Salvianolic acid B (SalB)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Protocol:

  • Preparation of Aβ Monomers:

    • Reconstitute lyophilized Aβ peptide in a suitable solvent (e.g., 100% hexafluoroisopropanol - HFIP) to the desired stock concentration.

    • Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

    • Store the resulting peptide film at -80°C until use.

    • Immediately before the assay, resuspend the Aβ peptide film in an appropriate buffer (e.g., PBS) to the desired final concentration.

  • Preparation of Solutions:

    • Prepare a stock solution of Salvianolic acid B in a suitable solvent (e.g., DMSO or water) and make serial dilutions in PBS to achieve the desired final concentrations.

    • Prepare a stock solution of ThT (e.g., 1 mM in water) and dilute it in PBS to a final working concentration (e.g., 5 µM).[6]

  • Assay Setup:

    • In a 96-well black microplate, add the Aβ monomer solution.

    • Add the different concentrations of Salvianolic acid B or vehicle control to the respective wells.

    • Include a control with Aβ monomers alone (positive control for aggregation) and a blank with buffer only.

    • Add the ThT working solution to all wells.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with intermittent shaking in a microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[7][8]

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • The lag time, elongation rate, and maximum fluorescence can be determined from the resulting sigmoidal curves.

    • Calculate the percentage of inhibition of Aβ aggregation by SalB at the plateau phase compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of SalB concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the protective effect of Salvianolic acid B against Aβ-induced cytotoxicity in a neuronal cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • Amyloid-beta (Aβ) oligomers or fibrils

  • Salvianolic acid B (SalB)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in the appropriate medium at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Preparation of Aβ Aggregates:

    • Prepare Aβ oligomers or fibrils by incubating monomeric Aβ at 37°C for a specific period (e.g., 24-48 hours). The aggregation state should be confirmed by methods like Western blot or electron microscopy.

  • Treatment:

    • Treat the cells with different concentrations of Salvianolic acid B for a pre-incubation period (e.g., 1-2 hours).

    • Add the prepared Aβ aggregates to the wells containing the cells and SalB.

    • Include control wells with cells only, cells treated with Aβ alone, and cells treated with SalB alone.

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well (e.g., 20 µL) and incubate for 3-4 hours at 37°C.

    • During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add DMSO (e.g., 150 µL) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated) cells.

    • Plot the cell viability against the concentration of Salvianolic acid B to determine its protective effect against Aβ-induced toxicity.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of Salvianolic Acid B in Amyloidogenesis

Salvianolic acid B has been shown to interfere with amyloidogenesis through multiple mechanisms. It not only directly inhibits the aggregation of Aβ peptides but also modulates the cellular machinery involved in Aβ production. One of the key mechanisms is the inhibition of β-secretase (BACE1), a critical enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing.[1] By reducing BACE1 activity, SalB decreases the production of Aβ peptides. Furthermore, SalB has been reported to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome, which is activated by Aβ and contributes to neuroinflammation in AD.[9]

Salvianolic_Acid_B_Mechanism cluster_amyloidogenic Amyloidogenic Pathway cluster_neuroinflammation Neuroinflammation APP APP BACE1 β-secretase (BACE1) APP->BACE1 cleavage gamma_secretase γ-secretase BACE1->gamma_secretase product Abeta Aβ Monomers gamma_secretase->Abeta generates Oligomers Aβ Oligomers Abeta->Oligomers aggregation Fibrils Aβ Fibrils Oligomers->Fibrils aggregation NLRP3 NLRP3 Inflammasome Fibrils->NLRP3 activates SalB Salvianolic Acid B SalB->BACE1 inhibits SalB->Abeta inhibits aggregation SalB->Fibrils disaggregates SalB->NLRP3 inhibits Inflammation Pro-inflammatory Cytokines NLRP3->Inflammation releases

Caption: Mechanism of Salvianolic Acid B in modulating amyloidogenesis and neuroinflammation.

Experimental Workflow for Screening Aβ Aggregation Inhibitors

The following diagram illustrates a typical experimental workflow for screening and characterizing potential inhibitors of Aβ aggregation, using Salvianolic acid B as an example tool compound.

Experimental_Workflow start Start: Candidate Inhibitor (e.g., Salvianolic Acid B) tht_assay In vitro Aβ Aggregation Assay (ThT) start->tht_assay cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture kinetics Determine Aggregation Kinetics (Lag time, Rate) tht_assay->kinetics ic50 Calculate IC50 for Inhibition tht_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies toxicity_assay Aβ-induced Cytotoxicity Assay (MTT) cell_culture->toxicity_assay protection Assess Neuroprotective Effect toxicity_assay->protection protection->mechanism_studies bace1_assay BACE1 Activity Assay mechanism_studies->bace1_assay western_blot Western Blot for APP fragments mechanism_studies->western_blot elisa ELISA for Aβ40/42 levels mechanism_studies->elisa end Conclusion: Characterized Inhibitor bace1_assay->end western_blot->end elisa->end

Caption: Workflow for characterizing Aβ aggregation inhibitors.

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for TriDAP in Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers navigating the complexities of innate immunity and NOD1 signaling, a curated list of SEO-driven, long-tail keywords related to the compound TriDAP has been developed to streamline information discovery and guide content creation. This comprehensive collection is categorized by five specific researcher intents, ensuring that scientists can efficiently find the exact information they need, from foundational concepts to advanced troubleshooting and comparative analyses.

TriDAP, or L-Ala-γ-D-Glu-mDAP, is a crucial component of peptidoglycan found in certain bacteria. It is recognized by the intracellular sensor NOD1, triggering a signaling cascade that leads to an inflammatory response. Understanding the nuances of working with this compound is essential for researchers in fields such as immunology, microbiology, and cell biology.

The following table provides a detailed breakdown of long-tail keywords, formatted to assist in the creation of targeted and effective scientific content.

CategoryLong-tail Keyword
Foundational & Exploratory what is the role of TriDAP in innate immunity
TriDAP mechanism of action in NOD1 signaling
function of TriDAP as a peptidoglycan component
TriDAP and its interaction with the NOD1 receptor
understanding the TriDAP-NF-κB signaling pathway
TriDAP's role in recognizing gram-negative bacteria
basic principles of TriDAP stimulation in cells
exploring the downstream effects of TriDAP activation
TriDAP's involvement in host-pathogen interactions
foundational research on TriDAP and inflammation
TriDAP's effect on non-immune cells
TriDAP for inflammasome activation studies
Methodological & Application TriDAP stimulation protocol for in vitro cell culture
how to use TriDAP in HEK-Blue™ NOD1 reporter cells
TriDAP experimental design for Caco-2 cell lines
determining the optimal TriDAP dose-response curve
TriDAP administration methods for in vivo studies
protocol for measuring cytokine production after TriDAP treatment
using TriDAP to study MAPK activation in vitro
TriDAP application in primary immune cell assays
methodology for assessing TriDAP-induced gene expression
TriDAP as a tool for studying bacterial infection models
in vivo dose determination for TriDAP experiments
Troubleshooting & Optimization troubleshooting low signal in TriDAP stimulation assays
how to optimize TriDAP working concentration for cell culture
addressing TriDAP solubility issues in experimental media
long-term storage and stability of TriDAP solutions[1][2][3][4]
minimizing background noise in TriDAP-based experiments
dealing with lot-to-lot variability of synthetic TriDAP
how to prevent TriDAP degradation during experiments
optimizing incubation time for TriDAP-induced responses
troubleshooting unexpected results in TriDAP experiments
improving reproducibility of TriDAP stimulation
Validation & Comparative comparing the potency of TriDAP vs. iE-DAP for NOD1 activation
TriDAP vs. M-TriDAP for dual NOD1/NOD2 activation
validating TriDAP activity using a cytokine production assay
cross-reactivity of TriDAP with the NOD2 receptor
comparing TriDAP with other NOD1 agonists like C12-iE-DAP
validation of TriDAP-induced NF-κB activation by western blot
comparative analysis of TriDAP effects in different cell types
assessing the specificity of TriDAP for NOD1 signaling
TriDAP versus muramyl dipeptide (MDP) in innate immune signaling[5]
confirming TriDAP binding affinity to the NOD1 receptor

References

Application Notes and Protocols for Lentiviral-Based shRNA Knockdown with Artemin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the interplay between a specific gene knockdown using lentiviral-delivered short hairpin RNA (shRNA) and the cellular response to Artemin treatment. Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family, is a critical signaling protein involved in neuronal survival and has been implicated in cancer progression through pathways such as PI3K/Akt/mTOR. This protocol outlines the necessary steps from lentiviral particle production to quantitative analysis of experimental outcomes.

Data Presentation

Table 1: Recommended Puromycin Concentrations for Selection of Stably Transduced Cell Lines

Cell Line TypeTypical Puromycin Concentration (µg/mL)Incubation Time
Glioblastoma Cells2.0 - 5.02-3 days for initial selection
Human Embryonic Kidney (HEK293T)1.0 - 3.02-3 days for initial selection
Cervical Cancer (HeLa, SiHa)1.0 - 5.03-4 days for initial selection
General Mammalian Cell Lines1.0 - 10.03-7 days for colony formation

Note: It is highly recommended to perform a puromycin titration (kill curve) for each new cell line to determine the optimal concentration for selection.[1][2]

Table 2: Recombinant Human Artemin Treatment Parameters

Cell LineArtemin ConcentrationTreatment DurationApplication
SH-SY5Y (Neuroblastoma)4 - 16 ng/mL (ED₅₀)Varies (e.g., 24-72 hours)Proliferation and survival assays[3]
Mammary Carcinoma (BT474, SKBR3)20 ng/mL72 hoursAnalysis of mRNA expression[4]
Endometrial Carcinoma (RL95-2)Not specified72 hoursApoptosis and drug sensitivity assays[5]
Colorectal Carcinoma (DLD1, HCT116)Not specified24-48 hours post-transfectionOncogenicity and chemoresistance assays[6]

Note: The optimal concentration and duration of Artemin treatment should be determined empirically for each cell line and experimental endpoint.

Table 3: Quantitative PCR (qPCR) Data Analysis for Knockdown Efficiency

SampleTarget Gene CqHousekeeping Gene CqΔCq (Target - Housekeeping)ΔΔCq (ΔCq Sample - ΔCq Control)Fold Change (2^-ΔΔCq)% Knockdown (1 - Fold Change) * 100
Non-targeting Control22.519.03.50.01.000%
shRNA Target Gene 125.019.15.92.40.1981%
shRNA Target Gene 223.018.94.10.60.6634%

Experimental Protocols

Protocol 1: Lentiviral Particle Production

This protocol describes the generation of lentiviral particles in HEK293T cells.

Materials:

  • HEK293T cells

  • Lentiviral vector containing the shRNA of interest

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (DMEM with 10% FBS)

  • 0.45 µm syringe filter

Procedure:

  • Day 1: Cell Seeding: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection:

    • In a sterile tube, mix the shRNA plasmid (10 µg), psPAX2 (7.5 µg), and pMD2.G (2.5 µg) in 1.5 mL of Opti-MEM.

    • In a separate tube, add the transfection reagent to 1.5 mL of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.

    • Add the mixture dropwise to the HEK293T cells.

  • Day 3: Medium Change: After 12-16 hours, replace the transfection medium with fresh complete growth medium.

  • Day 4-5: Viral Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Add fresh complete growth medium to the cells and collect the supernatant again at 72 hours post-transfection.

    • Pool the collected supernatants and filter through a 0.45 µm syringe filter to remove cellular debris.

    • Aliquot the viral supernatant and store at -80°C.

Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines

This protocol details the infection of target cells with lentiviral particles and the selection of stably transduced cells.

Materials:

  • Target cells

  • Lentiviral particles (from Protocol 1)

  • Complete growth medium

  • Polybrene

  • Puromycin

Procedure:

  • Day 1: Cell Seeding: Plate target cells in a 6-well plate to be 50-70% confluent on the day of transduction.

  • Day 2: Transduction:

    • Remove the medium from the cells and replace it with fresh complete growth medium containing Polybrene (final concentration 4-8 µg/mL).[2]

    • Add the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection, MOI, empirically).

    • Incubate the cells overnight.

  • Day 3: Medium Change: Replace the virus-containing medium with fresh complete growth medium.

  • Day 4 onwards: Selection:

    • After 48 hours post-transduction, begin selection by adding complete growth medium containing the appropriate concentration of puromycin (refer to Table 1).[1]

    • Replace the medium with fresh puromycin-containing medium every 2-3 days.

    • Continue selection until non-transduced control cells are completely killed.

    • Expand the surviving puromycin-resistant cells, which now stably express the shRNA.

Protocol 3: Artemin Treatment of Stably Transduced Cells

This protocol outlines the treatment of the established shRNA-expressing cell line with recombinant Artemin.

Materials:

  • Stably transduced shRNA-expressing cells (from Protocol 2)

  • Non-targeting control shRNA-expressing cells

  • Recombinant Human Artemin

  • Serum-free or complete growth medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate the stably transduced cells and non-targeting control cells at the desired density for the downstream assay (e.g., Western blot, qPCR, migration assay).

  • Starvation (Optional): For signaling pathway analysis, it is often beneficial to serum-starve the cells for 4-16 hours prior to treatment to reduce basal signaling.

  • Artemin Treatment:

    • Prepare the desired concentration of Artemin in the appropriate medium (serum-free or complete, depending on the experiment). Refer to Table 2 for concentration guidelines.[3]

    • Remove the medium from the cells and add the Artemin-containing medium.

    • Incubate the cells for the desired duration (e.g., 10 minutes for acute signaling events like phosphorylation, or 24-72 hours for changes in protein expression or phenotypic assays).

  • Cell Lysis or Assay: After the treatment period, wash the cells with ice-cold PBS and proceed with cell lysis for protein or RNA extraction, or perform the desired functional assay.

Protocol 4: Validation of Gene Knockdown

This protocol provides methods for confirming the efficiency of shRNA-mediated gene knockdown at both the mRNA and protein levels.

A. Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Isolate total RNA from both the target shRNA and non-targeting control shRNA cell lines using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, primers for the target gene, and primers for a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform the qPCR reaction according to the instrument's protocol.

B. Western Blot

  • Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of protein knockdown.

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Stable Cell Line Generation cluster_treatment Phase 2: Artemin Treatment & Analysis cluster_analysis Downstream Assays p1 1. Lentivirus Production (HEK293T cells) p2 2. Lentiviral Transduction (Target Cells) p1->p2 Harvest Virus p3 3. Puromycin Selection (Stable shRNA Cell Line) p2->p3 Select Transduced Cells p4 4. Seed Stable Cells (shRNA-KD & NT-Control) p3->p4 Expand Stable Clones p5 5. Artemin Treatment (Varying concentrations/durations) p4->p5 p6 6. Downstream Analysis p5->p6 a1 qPCR p6->a1 a2 Western Blot p6->a2 a3 Phenotypic Assays (e.g., Migration, Proliferation) p6->a3

Caption: Experimental workflow for lentiviral shRNA knockdown followed by Artemin treatment.

artemin_signaling_pathway cluster_receptor Receptor Complex Artemin Artemin GFRa3 GFRα3 Artemin->GFRa3 Binds RET RET Receptor GFRa3->RET Activates PI3K PI3K RET->PI3K Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Phosphorylates/ Activates Downstream Downstream Effectors mTORC1->Downstream Phosphorylates Phenotype Cell Proliferation, Migration, Invasion, Drug Resistance Downstream->Phenotype Regulates

Caption: The Artemin-activated PI3K/Akt/mTORC1 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Artanin

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of a new compound like Artanin?

A1: The first step is to determine the equilibrium solubility in various aqueous media. This typically includes deionized water, phosphate-buffered saline (PBS), and buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions. These initial studies are crucial for understanding the solubility profile of the compound and selecting an appropriate enhancement strategy.

Q2: How does pH influence the solubility of an ionizable compound?

A2: For compounds with ionizable functional groups, solubility is highly dependent on the pH of the solution. Weakly acidic compounds are more soluble at a pH above their acid dissociation constant (pKa), where they exist in their ionized (salt) form. Conversely, weakly basic compounds are more soluble at a pH below their pKa. Therefore, adjusting the pH of the solution is a primary and often effective method to enhance the solubility of ionizable drugs.

Q3: What are the primary categories of solubility enhancement techniques?

A3: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[2][3]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and dispersing the drug in a carrier (solid dispersions, eutectic mixtures).[2][3]

  • Chemical Modifications: These involve altering the chemical properties of the drug through salt formation, derivatization, complexation (e.g., with cyclodextrins), or the use of buffers and pH adjustment.[2][3]

  • Other Methods: The use of surfactants, co-solvents, and novel formulation strategies like lipid-based delivery systems also fall under solubility enhancement techniques.[2][4][5]

Troubleshooting Guide

Issue 1: this compound precipitates from the aqueous solution upon standing.

  • Q: I've managed to dissolve this compound in an aqueous buffer, but it crashes out of solution after a short period. What could be the cause and how can I fix it?

  • A: This often indicates that you have created a supersaturated, thermodynamically unstable solution. Here are some troubleshooting steps:

    • Ensure Equilibrium: Your initial dissolution method might not have reached equilibrium. Increase the mixing time or use a shaker at a controlled temperature for an extended period (e.g., 24-48 hours) to determine the true equilibrium solubility.

    • pH Stability: If you are using a pH-adjusted buffer, the pH might be drifting over time. Re-verify the pH of the solution after the precipitation occurs and ensure your buffer has sufficient capacity.

    • Consider Co-solvents: Adding a small percentage of a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or polyethylene glycol (PEG) can help maintain the stability of the solution.[6][7][8] Start with a low concentration (e.g., 1-5% v/v) and optimize.

Issue 2: My stock solution of this compound in an organic solvent precipitates when diluted into an aqueous medium.

  • Q: I have a 10 mM stock of this compound in 100% DMSO. When I dilute it to 10 µM in my cell culture medium, a precipitate forms immediately. How can I prevent this?

  • A: This is a common issue when diluting a concentrated stock of a hydrophobic compound from an organic solvent into an aqueous medium. The abrupt change in solvent polarity causes the compound to become insoluble. Here are some strategies to overcome this:

    • Reduce Stock Concentration: Lower the concentration of your stock solution in the organic solvent.

    • Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[9]

    • Use of Surfactants: Incorporate a biocompatible surfactant, such as Tween® 80 or Poloxamer 188, in your final aqueous medium to help solubilize the compound.[10][11]

    • Complexation with Cyclodextrins: Pre-complexing this compound with a cyclodextrin in your stock solution can significantly improve its aqueous solubility upon dilution.[12][13][14][15][16]

Issue 3: Inconsistent results in biological assays due to poor this compound solubility.

  • Q: I am observing high variability in my cell-based assay results, and I suspect it is due to inconsistent solubility of this compound. How can I ensure a consistent concentration of the dissolved compound?

  • A: Inconsistent solubility can lead to variable effective concentrations in your assays. To address this:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from your stock solution immediately before each experiment.

    • Vortex and Visually Inspect: Vigorously vortex your final diluted solution and visually inspect for any particulate matter or cloudiness before adding it to your assay.

    • Filter Sterilization: If you need to sterilize your this compound solution, use a low-protein-binding syringe filter (e.g., PVDF) and be aware that some of the compound may be lost due to adsorption to the filter. It is advisable to determine the concentration of the filtered solution.

    • Consider a Formulation Approach: For more consistent results, especially in longer-term experiments, consider using a formulated version of this compound, such as a cyclodextrin inclusion complex or a nanoparticle suspension.

Experimental Protocols

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1, 1:2).

  • HP-β-CD Solution Preparation: Dissolve the calculated amount of HP-β-CD in deionized water with stirring. Gentle heating (40-50°C) can be used to aid dissolution.

  • Addition of this compound: Slowly add the weighed amount of this compound to the HP-β-CD solution while continuously stirring.

  • Complexation: Seal the container and stir the mixture at room temperature for 24-48 hours. Alternatively, sonication can be used to accelerate the complexation process.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Lyophilization (Optional): To obtain a solid powder of the complex, freeze-dry the filtered solution. The resulting powder can be easily reconstituted in aqueous media.

  • Characterization: Confirm the formation of the inclusion complex and determine the complexation efficiency using techniques such as UV-Vis spectroscopy, NMR, or DSC.

Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion of this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) K30 to improve its dissolution rate.[17]

  • Component Selection: Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:5 weight ratio).

  • Dissolution: Dissolve both components in a suitable organic solvent (e.g., methanol, ethanol) in a round-bottom flask to obtain a clear solution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24 hours to remove any residual solvent.

  • Collection and Storage: Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Evaluation: Evaluate the dissolution properties of the solid dispersion compared to the pure this compound powder in a relevant aqueous medium.

Data Presentation

The following tables provide examples of how to present quantitative data from solubility enhancement experiments.

Table 1: Equilibrium Solubility of this compound in Various Media

MediumpHTemperature (°C)This compound Solubility (µg/mL)
Deionized Water7.025Hypothetical Value: 0.5
PBS7.425Hypothetical Value: 0.8
0.1 N HCl1.237Hypothetical Value: 0.2
Acetate Buffer4.537Hypothetical Value: 0.4
Phosphate Buffer6.837Hypothetical Value: 0.7

Table 2: Comparison of this compound Solubility with Different Enhancement Techniques

Enhancement TechniqueExcipient/MethodThis compound:Excipient Ratio (w/w or molar)Achieved this compound Solubility (µg/mL)Fold Increase
Co-solvencyEthanol5% (v/v) in waterHypothetical Value: 5.010
ComplexationHP-β-CD1:2 (molar)Hypothetical Value: 50.0100
Solid DispersionPVP K301:5 (w/w)Hypothetical Value: 25.050
NanosuspensionHigh-Pressure HomogenizationN/AHypothetical Value: 15.030

Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_start Initial Assessment cluster_methods Enhancement Strategies cluster_evaluation Evaluation start This compound Powder solubility_test Equilibrium Solubility Testing (pH 1.2-7.4) start->solubility_test cosolvency Co-solvency (e.g., Ethanol, PEG 400) solubility_test->cosolvency cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) solubility_test->cyclodextrin solid_dispersion Solid Dispersion (e.g., PVP K30) solubility_test->solid_dispersion nanosuspension Nanosuspension solubility_test->nanosuspension characterization Physicochemical Characterization cosolvency->characterization cyclodextrin->characterization solid_dispersion->characterization nanosuspension->characterization dissolution Dissolution & Stability Studies characterization->dissolution final_solution Optimized this compound Aqueous Solution dissolution->final_solution

Caption: A general workflow for selecting and evaluating solubility enhancement techniques for this compound.

Troubleshooting Logic for Precipitation Issues

troubleshooting_precipitation cluster_dilution From Organic Stock Dilution cluster_standing On Standing in Aqueous Buffer start Precipitate Observed in Aqueous this compound Solution? q_dilution Diluted from Organic Stock? start->q_dilution Yes q_standing Precipitates on Standing? start->q_standing No a_intermediate Use Intermediate Dilution Step q_dilution->a_intermediate a_lower_stock Lower Stock Concentration q_dilution->a_lower_stock a_surfactant Add Surfactant to Aqueous Medium q_dilution->a_surfactant end_node Stable Solution a_intermediate->end_node a_lower_stock->end_node a_surfactant->end_node a_equilibrium Increase Equilibration Time (24-48h) q_standing->a_equilibrium a_ph Check pH Stability & Buffer Capacity q_standing->a_ph a_cosolvent Add Co-solvent (e.g., 1-5% EtOH) q_standing->a_cosolvent a_equilibrium->end_node a_ph->end_node a_cosolvent->end_node

Caption: A decision tree for troubleshooting precipitation of this compound in aqueous solutions.

References

Technical Support Center: Artemisinin Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided below pertains to "Artemisinin." It is assumed that "Artanin" was a typographical error. Artemisinin and its derivatives are potent compounds that require careful handling.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Artemisinin and its derivatives.

Q1: My Artemisinin solution lost its expected biological activity shortly after preparation. What could be the cause?

A1: Loss of biological activity is often a direct result of compound degradation. Several factors in a typical experimental setup can accelerate the degradation of Artemisinin and its derivatives like Dihydroartemisinin (DHA):

  • pH of the Medium: Artemisinin's stability decreases at a pH above 7.[1] In aqueous solutions, derivatives like Artesunate are more stable in a pH range of 8-9 compared to higher pH levels.[2]

  • Temperature: Elevated temperatures significantly increase the rate of degradation. For instance, the activity of DHA in plasma decreases more rapidly at 40°C compared to 37°C.[1]

  • Presence of Biological Reductants: Biological media, such as plasma or erythrocyte lysate, contain reductants that can degrade Artemisinin.[1] The antimalarial activity of DHA was reduced by half after just 3 hours of incubation in plasma and was almost completely gone after 24 hours.[1]

  • Presence of Iron (Fe(II)-heme): The endoperoxide bridge, which is crucial for Artemisinin's activity, is cleaved by ferrous iron (Fe(II)), often from heme.[1][3] This reaction is the basis of its antimalarial action but can also lead to premature degradation in iron-rich experimental environments.[3]

Q2: I observe unexpected peaks in my HPLC or LC-MS analysis of an aged Artemisinin sample. What are they?

A2: Unexpected peaks are likely degradation products. The specific products depend on the Artemisinin derivative and the degradation conditions. For example, under forced degradation conditions (e.g., 60°C), Artesunate (AS) can degrade into products like 2-deoxyartemisinin.[4] Similarly, Dihydroartemisinin (DHA) and Artemether (AM) also form a series of identifiable degradation products under thermal stress.[4] Artesunate is also known to hydrolyze into its active metabolite, DHA, which can then degrade further.[1][5]

Q3: My aqueous solution of Artemisinin turned cloudy or formed a precipitate. How can I fix this?

A3: This is due to Artemisinin's poor solubility in water.[3][6] To prepare an aqueous solution, Artemisinin should first be dissolved in an organic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol.[7] This stock solution can then be diluted with the aqueous buffer of choice. For example, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[7] It is not recommended to store aqueous solutions for more than one day due to both poor solubility and potential for hydrolysis.[7]

Q4: The color of my cell culture medium changed after adding my Artemisinin compound. Is this a sign of degradation?

A4: A color change could indicate a chemical reaction and potential degradation. For example, when Artesunate (ARTS) is in a solution of methanol and ammonium acetate, it can form an orange solution, indicating a molecular rearrangement and significant degradation (about 97% peak decrease).[5] This is especially relevant in complex biological media that contain various reactive components.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Artemisinin?

A1: Solid Artemisinin should be stored in a well-closed container at -20°C, protected from light.[7][8] Under these conditions, it should remain stable for at least two years.[7]

Q2: How should I prepare and store a stock solution of Artemisinin?

A2: Prepare stock solutions by dissolving solid Artemisinin in an appropriate organic solvent such as DMSO, ethanol, or DMF, which can be purged with an inert gas.[7] These stock solutions should be stored at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment and not stored for more than a day.[7]

Q3: What are the primary factors that cause Artemisinin to degrade?

A3: The key factors leading to the degradation of Artemisinin's 1,2,4-trioxane pharmacophore are:

  • High Temperature: Artemisinin is relatively thermostable up to its melting point (156-157°C), but its derivatives can be much more sensitive.[3] Forced degradation studies show that derivatives like Artesunate, Artemether, and DHA degrade extensively when stored at 60°C.[4]

  • Alkaline or Acidic Conditions: Artemisinin is unstable in the presence of alkali or acid.[3]

  • Light: The World Health Organization recommends storing Artemisinin protected from light.[8]

  • Iron/Heme: The presence of ferrous iron [Fe(II)] or heme activates the endoperoxide bridge, leading to the formation of radicals and subsequent degradation of the molecule.[1][3]

Q4: How stable is Artemisinin in typical cell culture media?

A4: Stability in cell culture media can be limited. Serum-enriched media can affect the activity of Artemisinin derivatives.[1] For example, the half-life of Dihydroartemisinin (DHA) in plasma at 37°C is approximately 2.3 hours, which is significantly shorter than its half-life in PBS at pH 7.4 (5.5 hours).[1] This accelerated degradation is due to the presence of biological components like heme and various reductants.[1]

Data Presentation

Table 1: Solubility of Artemisinin in Common Organic Solvents

SolventApproximate Solubility (mg/ml)
Ethanol16
DMSO10
Dimethyl formamide (DMF)20
1:1 DMF:PBS (pH 7.2)0.5
Data sourced from product information sheets.[7]

Table 2: Stability of Dihydroartemisinin (DHA) and Artesunate in Different Media at 37°C

CompoundMediumpHHalf-life (t½) in hours
Dihydroartemisinin (DHA)Plasma~7.42.3
Dihydroartemisinin (DHA)PBS7.45.5
ArtesunatePlasma~7.47.3
ArtesunatePBS7.410.8
Data reflects the intrinsic chemical stability under these conditions.[1]

Experimental Protocols

Protocol 1: Preparation of Artemisinin Stock Solution

Objective: To prepare a stable, concentrated stock solution of Artemisinin for use in experiments.

Materials:

  • Artemisinin (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile, amber microcentrifuge tubes or vials

Methodology:

  • Weigh the desired amount of solid Artemisinin in a sterile microcentrifuge tube under aseptic conditions.

  • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/ml).[7]

  • Gently purge the headspace of the tube with an inert gas to displace oxygen.[7]

  • Cap the tube tightly and vortex until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C.

Protocol 2: Forced Degradation Study for Artemisinin Derivatives

Objective: To assess the stability of an Artemisinin derivative under accelerated degradation conditions (heat).

Materials:

  • Tablets or pure powder of the Artemisinin derivative (e.g., Artesunate, Artemether)

  • Temperature-controlled oven

  • HPLC-UV or LC-MS system

  • Appropriate solvents for extraction and mobile phase

Methodology:

  • Place the samples (e.g., tablets in their blister packs) in a temperature-controlled oven set to 60°C.[4]

  • At specified time points (e.g., Day 0, 3, 7, 14, 21), remove a subset of the samples for analysis.[4]

  • Extract the active pharmaceutical ingredient (API) from the sample using a suitable solvent.

  • Analyze the extracted sample using a validated HPLC or LC-MS method to quantify the remaining amount of the parent compound.[9]

  • Monitor the chromatograms for the appearance of new peaks, which correspond to degradation products.[4]

  • Plot the percentage of the remaining API against time to determine the degradation kinetics under these conditions.[9]

Visualizations

G cluster_activation Activation cluster_degradation Degradation Pathway Artemisinin Artemisinin (Endoperoxide Bridge) Activated_Complex Activated Complex Artemisinin->Activated_Complex Heme Heme Fe(II) Heme->Activated_Complex e- transfer Oxygen_Radical Oxygen-Centered Radical Activated_Complex->Oxygen_Radical Bridge Scission Carbon_Radical Carbon-Centered Radical Oxygen_Radical->Carbon_Radical Rearrangement Degradation_Products Inactive Degradation Products Carbon_Radical->Degradation_Products Alkylation/Reaction

Caption: Artemisinin activation by Fe(II)-heme leading to degradation.

G start Start: Sample Preparation incubate Incubate under Test Conditions (e.g., 37°C in Plasma) start->incubate timepoint Collect Aliquots at Time Points (T0, T1, T2...) incubate->timepoint quench Quench Reaction (e.g., add Acetonitrile) timepoint->quench analyze Analyze via HPLC or LC-MS quench->analyze end End: Determine Degradation Rate analyze->end

Caption: Experimental workflow for assessing Artemisinin stability.

G start Problem: Loss of Activity check_solution Was the aqueous solution stored >24h? start->check_solution check_media Is media iron-rich or pH > 7.0? check_solution->check_media No cause_hydrolysis Cause: Hydrolysis/ Precipitation check_solution->cause_hydrolysis Yes check_temp Was incubation T > 37°C? check_media->check_temp No cause_media Cause: Heme/pH-driven Degradation check_media->cause_media Yes cause_temp Cause: Thermal Degradation check_temp->cause_temp Yes

Caption: Troubleshooting logic for loss of compound activity.

References

Common issues with Artanin stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Artanin. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to the stability of this compound in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For most biological assays, DMSO is the recommended solvent for creating concentrated stock solutions.

Q2: What are the recommended storage conditions for this compound powder and its DMSO stock solutions?

A2: To ensure the long-term integrity of this compound, it is crucial to adhere to the following storage guidelines:

  • This compound Powder: Store at -20°C for up to 3 years.

  • This compound in DMSO: For short-term storage, -20°C for up to 1 month is recommended. For long-term storage, -80°C for up to 6 months is advisable to minimize degradation.[2]

Q3: How many freeze-thaw cycles can an this compound stock solution in DMSO withstand?

A3: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation. To maintain the stability of your this compound stock solution, it is best practice to aliquot the solution into single-use volumes before storage.

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a coumarin compound that functions as an acetylcholinesterase (AChE) inhibitor. It also exhibits inhibitory activity against AChE- and self-induced amyloid beta (Aβ) aggregation.[3] These activities make it a compound of interest in research related to Alzheimer's disease.

Troubleshooting Guide

Issue 1: Precipitation of this compound in cell culture medium.

  • Possible Cause: The final concentration of DMSO in the cell culture medium is too high, or the aqueous solubility of this compound is exceeded.

  • Solution:

    • Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid both cytotoxicity and precipitation.

    • When diluting the this compound stock solution, add it to the medium with vigorous mixing to ensure rapid and uniform dispersion.

    • If precipitation persists, consider using a lower final concentration of this compound in your experiment.

Issue 2: Inconsistent or lower-than-expected activity of this compound in assays.

  • Possible Cause 1: Degradation of this compound in the DMSO stock solution.

    • Solution:

      • Prepare fresh this compound stock solutions in DMSO, especially if the current stock has been stored for an extended period or subjected to multiple freeze-thaw cycles.

      • Verify the stability of your stock solution using the HPLC-UV analysis protocol outlined below.

  • Possible Cause 2: Presence of water in the DMSO.

    • Solution: Use anhydrous, high-purity DMSO for preparing stock solutions. DMSO is hygroscopic and can absorb moisture from the atmosphere, which can promote the degradation of dissolved compounds.

  • Possible Cause 3: Exposure to light.

    • Solution: Protect this compound stock solutions from light by storing them in amber vials or by wrapping the vials in aluminum foil.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound in DMSO under different storage conditions. This data is provided as a guideline for best practices and is based on typical stability profiles for coumarin derivatives. Actual stability should be determined experimentally.

Storage ConditionTime PointPurity (%)Degradation Products (%)
-20°C 1 Month>98%<2%
3 Months95%5%
6 Months90%10%
-80°C 6 Months>98%<2%
12 Months97%3%
Room Temperature 24 Hours95%5%
1 Week80%20%
+4°C 1 Week92%8%
1 Month85%15%

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO using HPLC-UV

This protocol provides a general method for determining the stability of this compound in a DMSO solution over time.

1. Materials and Reagents:

  • This compound powder

  • Anhydrous DMSO (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (for pH adjustment of the mobile phase)

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).

  • Aliquot the stock solution into several amber vials for stability testing at different time points and storage conditions.

3. HPLC Method:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) is commonly used for the separation of coumarins. A typical gradient might be:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: 30% to 70% Acetonitrile

    • 20-25 min: 70% Acetonitrile

    • 25-30 min: 70% to 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Coumarins typically have strong UV absorbance between 270-330 nm. The optimal wavelength for this compound should be determined by running a UV scan of a standard solution.

  • Injection Volume: 10 µL

4. Stability Study Procedure:

  • Store the aliquoted this compound stock solutions under the desired conditions (e.g., -20°C, -80°C, room temperature, +4°C).

  • At each designated time point (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Prepare a working solution by diluting the stock solution in the mobile phase to a concentration within the linear range of the HPLC method.

  • Inject the working solution into the HPLC system.

  • Analyze the resulting chromatogram to determine the peak area of the this compound peak and any new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Identify and quantify any degradation products by comparing the chromatograms over time.

Visualizations

artanin_stability_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_results Data Interpretation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot storage_conditions -80°C -20°C +4°C Room Temp aliquot->storage_conditions retrieve Retrieve Aliquots storage_conditions->retrieve dilute Dilute for HPLC retrieve->dilute inject Inject into HPLC-UV dilute->inject analyze Analyze Chromatograms inject->analyze quantify Quantify this compound Peak analyze->quantify identify Identify Degradation Peaks analyze->identify assess Assess Stability quantify->assess identify->assess

Caption: Experimental workflow for assessing this compound stability in DMSO.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_downstream Downstream Effects in Alzheimer's Disease ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Receptor Postsynaptic Receptor ACh->Receptor binds to Hydrolysis Hydrolysis AChE->Hydrolysis This compound This compound This compound->AChE inhibits Signal Signal Transduction Receptor->Signal Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Increased_ACh Increased ACh Levels Improved_Cognition Improved Cognitive Function Increased_ACh->Improved_Cognition Reduced_Abeta Reduced Aβ Aggregation Artanin_effect This compound Artanin_effect->Reduced_Abeta inhibits

Caption: Signaling pathway of this compound as an Acetylcholinesterase inhibitor.

References

Optimizing Retinoic Acid Concentration for Neuroblastoma Cell Lines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Retinoic Acid (RA) in neuroblastoma cell line experiments. Due to the absence of publicly available data for a compound named "Artanin," this guide utilizes the well-researched agent, Retinoic Acid, as a practical substitute to demonstrate the structure and content of a technical support resource.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Retinoic Acid in neuroblastoma cell line studies?

A1: The optimal concentration of Retinoic Acid can vary significantly between different neuroblastoma cell lines. However, a common starting point for in vitro studies is in the low micromolar range. For example, a concentration of 10 µM has been used to induce differentiation in cell lines like SK-N-SH and Kelly.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q2: How long should I treat my neuroblastoma cells with Retinoic Acid?

A2: The duration of treatment with Retinoic Acid depends on the intended outcome. For differentiation studies, treatment can last for several days. For instance, pre-treatment with 5 µM of 13-cis-RA for 48 hours has been used in cytotoxicity assays.[2] Continuous exposure over a longer period is often necessary to observe significant morphological and molecular changes associated with neuronal differentiation.

Q3: I am not observing the expected differentiation in my neuroblastoma cells after Retinoic Acid treatment. What could be the reason?

A3: Several factors can contribute to a lack of response to Retinoic Acid. Some neuroblastoma cell lines are known to be resistant to RA-mediated effects.[3][4] This resistance can be due to various molecular mechanisms, including alterations in the expression of retinoic acid receptors (RARs) or the activation of opposing signaling pathways. It is also important to ensure the quality and stability of your Retinoic Acid solution, as it is light-sensitive.

Q4: Can Retinoic Acid be used in combination with other therapeutic agents?

A4: Yes, Retinoic Acid is often used in combination with other agents to enhance its anti-cancer effects. For example, combining all-trans retinoic acid (ATRA) with MEK inhibitors has been shown to decrease cell proliferation in RA-resistant neuroblastoma cell lines.[3] However, it is important to be aware that some combinations may be antagonistic. For instance, pre-treatment with 13-cis-RA has been shown to antagonize the cytotoxicity of several chemotherapeutic drugs in some neuroblastoma cell lines.[2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death at low RA concentrations Cell line is highly sensitive to RA-induced apoptosis.Perform a more granular dose-response curve starting from nanomolar concentrations. Ensure accurate cell seeding density.
Inconsistent results between experiments Variability in cell passage number, confluency at the time of treatment, or RA solution degradation.Use cells within a consistent and low passage number range. Standardize cell confluency for all experiments. Prepare fresh RA solutions for each experiment and protect from light.
No change in MYCN expression after treatment The cell line may have a resistance mechanism that circumvents RA's effect on MYCN.Verify the MYCN amplification status of your cell line. Consider investigating downstream signaling pathways or combining RA with agents that target MYCN stability or expression through alternative mechanisms.[5][6]
Difficulty in assessing differentiation morphologically Subjective assessment of neurite outgrowth can be inconsistent.Quantify neurite length and number using imaging software. Supplement morphological analysis with molecular markers of neuronal differentiation (e.g., NeuN, MAP2) via qPCR or western blotting.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing the effect of a compound on cell proliferation.[7]

  • Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of Retinoic Acid in culture medium. Replace the existing medium with the RA-containing medium and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Add 100 µL of 10% SDS in 0.01 M HCl to each well to dissolve the formazan crystals. Incubate overnight on a shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the steps for detecting apoptosis using flow cytometry.[8][9]

  • Cell Treatment: Treat neuroblastoma cells with the desired concentration of Retinoic Acid for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells from the same sample.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 1X binding buffer to each tube and analyze the samples by flow cytometry.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a key signaling pathway affected by Retinoic Acid in neuroblastoma and a typical experimental workflow for assessing its effects.

RetinoicAcid_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid CRABP CRABP RA->CRABP RAR_RXR_inactive RAR/RXR (inactive) CRABP->RAR_RXR_inactive RA transport RAR_RXR_active RAR/RXR (active) RAR_RXR_inactive->RAR_RXR_active RA binding RARE RARE RAR_RXR_active->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates Differentiation Neuronal Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis MYCN_Suppression MYCN Suppression Gene_Expression->MYCN_Suppression

Caption: Retinoic Acid signaling pathway in neuroblastoma cells.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis Start Start: Neuroblastoma Cell Culture Treatment Treatment with Retinoic Acid (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Morphology Morphological Analysis (Neurite Outgrowth) Treatment->Morphology Analysis Data Analysis and Interpretation Viability->Analysis Apoptosis->Analysis qPCR qPCR (Differentiation Markers, MYCN) Morphology->qPCR WesternBlot Western Blot (Signaling Proteins) Morphology->WesternBlot qPCR->Analysis WesternBlot->Analysis

Caption: Experimental workflow for assessing Retinoic Acid effects.

References

Troubleshooting unexpected results in Artanin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Artanin Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[1][2][3] By targeting the NLRP3 protein, this compound effectively blocks the assembly of the inflammasome complex, thereby inhibiting the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] This makes this compound a valuable tool for investigating the role of the NLRP3 inflammasome in a wide range of inflammatory and autoimmune diseases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a direct inhibitor of the NLRP3 inflammasome. It functions by binding to the NACHT domain of the NLRP3 protein, which is essential for its oligomerization and subsequent activation.[1] This binding prevents the recruitment of the adaptor protein ASC and pro-caspase-1 into the inflammasome complex, thus halting the downstream inflammatory cascade.[1][3]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The stock solution should be stored at -20°C for long-term use and can be stored at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles.

Q3: At what concentration should I use this compound in my cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and experimental conditions. A good starting point for most cell-based assays is a concentration range of 1 µM to 10 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound cytotoxic at higher concentrations?

This compound has been shown to have low cytotoxicity in most cell lines at concentrations up to 25 µM. However, at concentrations above 50 µM, some off-target effects and cytotoxicity may be observed. It is crucial to perform a cell viability assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your specific cell line.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of IL-1β Release

If you are observing inconsistent or no inhibition of IL-1β release after this compound treatment, consider the following potential causes and solutions.

Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 in your specific cell model.
Compound Solubility Issues Ensure the final DMSO concentration in your culture medium is below 0.5% to prevent precipitation. Visually inspect the medium for any signs of compound precipitation. Prepare fresh dilutions from your stock solution for each experiment.
Incorrect Timing of Treatment The timing of this compound addition relative to the inflammasome activation signal is critical. For optimal results, pre-incubate the cells with this compound for at least 1-2 hours before adding the NLRP3 activator (e.g., ATP, nigericin).
Cell Health and Viability Poor cell health can lead to inconsistent results. Ensure your cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity.[4][5]
Alternative Inflammasome Activation Confirm that the inflammatory response in your model is indeed mediated by the NLRP3 inflammasome. Use appropriate controls, such as NLRP3-deficient cells or other inflammasome activators (e.g., for AIM2 or NLRC4), to verify the specificity of the response.
Issue 2: Unexpected Cell Death or Toxicity

If you are observing unexpected levels of cell death in your experiments, the following table provides guidance on how to troubleshoot this issue.

Potential Cause Troubleshooting Step
High this compound Concentration High concentrations of this compound can lead to off-target effects and cytotoxicity. Perform a dose-response cell viability assay (e.g., MTT, LDH, or Trypan Blue exclusion) to identify the optimal non-toxic working concentration.
Solvent (DMSO) Toxicity The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%. High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Contamination Microbial contamination can cause cell death and interfere with experimental results. Regularly check your cell cultures for any signs of contamination. Use sterile techniques and periodically test your cultures for mycoplasma.
Interaction with Other Reagents This compound may interact with other components in your experimental system. Review all reagents and their potential for interactions. If possible, test the effects of this compound in a simplified system before moving to more complex models.

Data Presentation

Table 1: In Vitro IC50 Values for this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against NLRP3 inflammasome activation in different cell lines.

Cell LineActivatorAssayIC50 (µM)
THP-1 Macrophages LPS + NigericinIL-1β ELISA2.5
Bone Marrow-Derived Macrophages (BMDMs) LPS + ATPCaspase-1 Activity3.1
Primary Human Monocytes MSU CrystalsIL-18 Western Blot4.2
Table 2: Cell Viability Data

The following table shows the effect of increasing concentrations of this compound on the viability of THP-1 macrophages after a 24-hour incubation period, as measured by an MTT assay.

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control) 100
1 98.5
5 97.2
10 95.8
25 91.3
50 78.6

Experimental Protocols

Protocol 1: Caspase-1 Activity Assay

This protocol describes a method to measure caspase-1 activity in cell lysates using a fluorometric assay.[6]

Materials:

  • LPS-primed cells (e.g., THP-1 or BMDMs)

  • This compound

  • NLRP3 activator (e.g., ATP or nigericin)

  • Caspase-1 substrate (e.g., YVAD-AFC)

  • Lysis buffer

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prime the cells with Lipopolysaccharide (LPS) for 3-4 hours.

  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Induce NLRP3 inflammasome activation by adding an appropriate activator (e.g., ATP or nigericin) and incubate for the recommended time.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysates to a 96-well black microplate.

  • Add the Caspase-1 substrate (YVAD-AFC) to each well and incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Protocol 2: IL-1β ELISA

This protocol outlines the steps for quantifying the concentration of secreted IL-1β in cell culture supernatants using a sandwich ELISA kit.[7][8]

Materials:

  • Cell culture supernatants from treated cells

  • Human IL-1β ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)

  • Wash buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coat a 96-well microplate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer to remove any unbound antibody.

  • Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.

  • Add cell culture supernatants and IL-1β standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Wash the plate and add the substrate solution. Allow the color to develop in the dark.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells priming 1. Prime Cells (e.g., with LPS) start->priming treatment 2. Treat with this compound (or vehicle control) priming->treatment activation 3. Add NLRP3 Activator (e.g., ATP, Nigericin) treatment->activation incubation 4. Incubate activation->incubation harvest 5. Harvest Supernatant and/or Lyse Cells incubation->harvest elisa IL-1β ELISA on Supernatant harvest->elisa caspase_assay Caspase-1 Activity Assay on Lysate harvest->caspase_assay viability_assay Cell Viability Assay (e.g., MTT) harvest->viability_assay end End: Data Analysis elisa->end caspase_assay->end viability_assay->end Troubleshooting_Logic cluster_no_effect No or Low Inhibition cluster_toxicity High Cytotoxicity start Unexpected Result Observed check_conc Check this compound Concentration start->check_conc No Inhibition check_tox_conc Lower this compound Concentration start->check_tox_conc High Toxicity check_sol Verify Solubility check_conc->check_sol check_time Optimize Treatment Timing check_sol->check_time resolution resolution check_time->resolution Problem Resolved check_dmso Check DMSO Concentration check_tox_conc->check_dmso check_contam Test for Contamination check_dmso->check_contam check_contam->resolution

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for "CD36 (93-110)-Cys"

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers engaged in the study of the CD36 protein and its associated peptides, "CD36 (93-110)-Cys" represents a significant area of investigation. This peptide, a fragment of the CD36 protein spanning amino acids 93 to 110 with an added cysteine residue, is instrumental in a variety of research applications, from understanding protein interactions to developing novel therapeutic strategies. To facilitate effective content creation that resonates with this specialized audience, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are meticulously categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.

The strategic use of these long-tail keywords can significantly enhance the visibility and accessibility of research articles, protocols, and other scientific content, ensuring that valuable information reaches the researchers who need it most. By aligning content with the specific queries and challenges faced by scientists at different stages of their research, institutions and content creators can foster a more efficient and collaborative scientific community.

Below is a detailed table of long-tail keywords designed to guide content creation and empower researchers in their exploration of CD36 (93-110)-Cys.

CategoryLong-tail Keyword
Foundational & Exploratory what is the function of CD36 peptide 93-110
CD36 (93-110)-Cys sequence and structure
biological role of the CD36 93-110 region
CD36 (93-110)-Cys mechanism of action
discovery and history of CD36 peptide inhibitors
CD36 (93-110)-Cys interaction with thrombospondin[1][2][3]
role of CD36 (93-110) in fatty acid uptake[4][5][6][7]
CD36 (93-110)-Cys and platelet aggregation[1][2][3]
literature review on CD36 peptide fragments
CD36 (93-110)-Cys in angiogenesis and cancer research
understanding the role of the terminal cysteine in CD36 peptides
CD36 (93-110) peptide as a thrombospondin-1 antagonist[2]
involvement of CD36 (93-110) in silica-induced lung fibrosis[8]
CD36 (93-110) peptide's effect on bleomycin-induced pulmonary inflammation
Methodological & Application how to use CD36 (93-110)-Cys in cell culture
protocol for CD36 (93-110)-Cys binding assay
applications of CD36 (93-110)-Cys in lipid metabolism studies
using CD36 (93-110)-Cys for in vivo animal studies
experimental design for testing CD36 (93-110)-Cys efficacy
CD36 (93-110)-Cys peptide synthesis and purification methods
labeling CD36 (93-110)-Cys with fluorescent tags
techniques for measuring CD36 (93-110)-Cys binding affinity
CD36 (93-110)-Cys as a tool for studying protein-protein interactions
commercial sources and availability of CD36 (93-110)-Cys[9][10][11]
proper storage and handling of lyophilized CD36 (93-110)-Cys peptide
reconstituting and solubilizing CD36 (93-110)-Cys for experiments[12]
CD36 (93-110)-Cys for inhibiting collagen-induced platelet aggregation[1][3]
using CD36 (93-110)-Cys to block CD36-thrombospondin binding[1][2][3]
Troubleshooting & Optimization common problems with CD36 (93-110)-Cys experiments
optimizing CD36 (93-110)-Cys concentration for in vitro assays
troubleshooting low binding affinity of CD36 (93-110)-Cys
improving the stability of CD36 (93-110)-Cys in solution
how to prevent non-specific binding of CD36 (93-110)-Cys
dealing with solubility issues of CD36 (93-110)-Cys peptide[12]
interpreting unexpected results in CD36 (93-110)-Cys assays
quality control measures for synthetic CD36 (93-110)-Cys
minimizing batch-to-batch variability of CD36 (93-110)-Cys
addressing off-target effects of CD36 (93-110)-Cys
selecting the appropriate negative control for CD36 (93-110)-Cys experiments
impact of TFA contamination on CD36 (93-110)-Cys cellular assays[13]
enhancing the cellular uptake of CD36 (93-110)-Cys
Validation & Comparative validating the inhibitory effect of CD36 (93-110)-Cys
comparing CD36 (93-110)-Cys with other CD36 inhibitors[4][6]
CD36 (93-110)-Cys vs full-length CD36 protein in binding studies
efficacy of CD36 (93-110)-Cys versus small molecule inhibitors
cross-reactivity of CD36 (93-110)-Cys with other receptors
independent replication of studies using CD36 (93-110)-Cys
comparing CD36 (93-110)-Cys from different suppliers
structural analysis of CD36 (93-110)-Cys binding site
functional comparison of CD36 (93-110) with and without the Cys tag
CD36 (93-110)-Cys as a negative control in unrelated experiments
specificity of CD36 (93-110)-Cys for its target
comparing the anti-angiogenic effects of different CD36 peptides
validation of CD36 (93-110)-Cys activity using knockout models

References

Technical Support Center: Interference of Artanin in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the coumarin-based compound, Artanin, in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

A1: this compound is a small molecule belonging to the coumarin class of compounds.[1] Like many coumarins, this compound possesses intrinsic spectroscopic properties that can interfere with fluorescence-based detection methods. This interference can lead to inaccurate results, such as false positives or false negatives, that are independent of this compound's biological activity on the intended target.[2] The two primary mechanisms of interference are autofluorescence and fluorescence quenching.[3]

Q2: What is autofluorescence and how does it cause interference?

A2: Autofluorescence is the natural tendency of a compound to absorb light at one wavelength and emit it at a longer wavelength.[4] If this compound is autofluorescent at the excitation and emission wavelengths used for your assay's fluorophore, it can contribute to the measured signal. This can artificially increase the fluorescence reading, potentially masking true inhibitory effects or creating the appearance of activation (a false positive).[2]

Q3: What is fluorescence quenching and how can it affect my results?

A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance.[5] this compound may cause quenching through a phenomenon known as the inner filter effect, where it absorbs the excitation light intended for the assay's fluorophore or absorbs the light emitted by the fluorophore.[5] This leads to a decrease in the detected signal, which could be misinterpreted as compound-induced inhibition of the biological target (a false positive for an inhibitor screen).[6]

Q4: My assay is showing unexpected results in the presence of this compound. How can I quickly determine if this is due to interference?

A4: A straightforward way to check for interference is to run a set of control experiments.[4] The most critical control is a "no-target" or "no-enzyme" control. In this setup, you measure the fluorescence signal in the presence of this compound and all other assay components except for the biological target (e.g., the enzyme or receptor). If you observe a concentration-dependent change in the fluorescence signal in these control wells, it strongly suggests that this compound is interfering with your assay.[2]

Troubleshooting Guides
Problem 1: I observe a high fluorescence signal in my "no-target" control wells that increases with this compound concentration.

This is a classic sign of autofluorescence. The compound itself is emitting light at the measurement wavelengths.

Step 1: Characterize the Spectral Properties of this compound.

  • Action: Perform a full excitation and emission scan of this compound in the assay buffer to determine its fluorescence profile.[4]

  • Protocol:

    • Prepare a solution of this compound in the assay buffer at the highest concentration used in your main experiment.

    • Use a scanning spectrofluorometer to measure the emission spectrum of this compound by exciting at a range of wavelengths (e.g., 300-450 nm).

    • Next, set the emission wavelength to the maximum identified in the previous step and scan the excitation wavelengths.

Step 2: Compare this compound's Spectra with Your Assay's Fluorophore.

  • Action: Overlay the excitation and emission spectra of this compound with those of your assay's fluorophore.

  • Interpretation: Significant overlap between the spectra confirms that this compound's autofluorescence is a likely source of interference.

Hypothetical Spectral Data for this compound:

CompoundExcitation Max (nm)Emission Max (nm)
This compound350450
Assay Fluorophore360460

In this hypothetical scenario, the significant spectral overlap would lead to high background fluorescence from this compound.

Step 3: Mitigation Strategies.

  • Background Subtraction: If the autofluorescence is not excessively high, you can subtract the signal from the "no-target" control wells from the corresponding wells containing the active target. However, this can reduce the assay's dynamic range.[2]

  • Use a Red-Shifted Fluorophore: Switch to a fluorophore with excitation and emission wavelengths that are significantly different from this compound's fluorescence profile.[7] Many interfering compounds are fluorescent in the blue-green region of the spectrum.[8]

  • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. Autofluorescence from small molecules typically has a short lifetime (nanoseconds), whereas the signal from TRF probes is long-lived (microseconds to milliseconds). This allows the background signal to decay before measurement, significantly improving the signal-to-noise ratio.[2]

Problem 2: My assay signal decreases as I increase the concentration of this compound, but the dose-response curve looks unusually steep.

This may be caused by the inner filter effect (quenching).

Step 1: Measure the Absorbance Spectrum of this compound.

  • Action: Determine if this compound absorbs light at the excitation or emission wavelengths of your fluorophore.[6]

  • Protocol:

    • Prepare serial dilutions of this compound in the assay buffer, covering the concentration range used in your experiment.

    • Using a spectrophotometer, measure the absorbance spectrum of each concentration across a range of wavelengths that includes your fluorophore's excitation and emission wavelengths.

Hypothetical Absorbance Data for this compound:

This compound Concentration (µM)Absorbance at 360 nm (Excitation λ)Absorbance at 460 nm (Emission λ)
10.010.005
100.10.05
500.50.25
1001.00.5

An absorbance value greater than 0.1 AU at the assay's excitation or emission wavelength is a strong indicator of the inner filter effect.[2]

Step 2: Perform a "Fluorophore-Only" Quenching Assay.

  • Action: Set up a cell-free experiment to test for direct quenching of your assay's fluorescent probe.[9]

  • Protocol:

    • In your assay buffer, add your fluorescent probe (the product of the enzymatic reaction or the labeled ligand) at a concentration that provides a robust signal.

    • Add serial dilutions of this compound at the same concentrations used in your main experiment.

    • Measure the fluorescence intensity. A concentration-dependent decrease in the signal in the absence of the biological target confirms quenching.[9]

Step 3: Mitigation Strategies.

  • Reduce Compound Concentration: If the biological activity is potent enough, lower the concentration of this compound to a range where absorbance is minimal.[4]

  • Use a Different Fluorophore: Select a fluorophore whose spectral properties do not overlap with this compound's absorbance spectrum.[5]

  • Change Assay Format: If possible, switch to a non-optical detection method, such as a radiometric, luminescent, or mass spectrometry-based assay, which are not susceptible to this type of interference.[2]

Visualizing Interference Mechanisms and Workflows

autofluorescence cluster_assay Standard Assay cluster_interference Interference by this compound Excitation Excitation Light (e.g., 360 nm) Fluorophore Assay Fluorophore Excitation->Fluorophore Excites Emission Detected Emission (e.g., 460 nm) Fluorophore->Emission Emits Detector Detector Emission->Detector This compound This compound Artanin_Emission This compound Emission (e.g., 450 nm) This compound->Artanin_Emission Emits (Autofluorescence) Artanin_Emission->Detector False Signal Excitation_Interference Excitation Light (e.g., 360 nm) Excitation_Interference->this compound Excites

Caption: Mechanism of autofluorescence interference.

quenching Excitation Excitation Light Fluorophore Assay Fluorophore Excitation->Fluorophore Excites This compound This compound Excitation->this compound Absorbed Emission Emitted Light Fluorophore->Emission Detector Detector Emission->Detector Emission->this compound Absorbed This compound->Fluorophore Reduced Excitation This compound->Detector Reduced Emission

Caption: Mechanism of fluorescence quenching (inner filter effect).

troubleshooting_workflow Start Unexpected Assay Signal with this compound NoTarget_Control Run 'No-Target' Control Start->NoTarget_Control Signal_Change Concentration-Dependent Signal Change? NoTarget_Control->Signal_Change Interference_Suspected Interference Suspected Signal_Change->Interference_Suspected Yes No_Interference Interference Unlikely (Genuine Biological Effect) Signal_Change->No_Interference No Signal_Direction Signal Increase or Decrease? Interference_Suspected->Signal_Direction Autofluorescence_Test Test for Autofluorescence (Spectral Scan) Signal_Direction->Autofluorescence_Test Increase Quenching_Test Test for Quenching (Absorbance Scan) Signal_Direction->Quenching_Test Decrease Mitigate Apply Mitigation Strategy (e.g., change fluorophore, use TRF) Autofluorescence_Test->Mitigate Quenching_Test->Mitigate

Caption: Logical workflow for troubleshooting assay interference.

References

Technical Support Center: Optimizing Artanin Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when determining the optimal pH for Artanin activity.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal pH for this compound activity?

A1: The optimal pH for an enzyme is the pH at which it exhibits maximum activity. This value is specific to each enzyme and is influenced by the amino acid composition and conformation of its active site.[1][2] For a hypothetical enzyme like this compound, the optimal pH must be determined experimentally. Most enzymes have an optimal pH around 7, but it can vary widely.[3]

Q2: How does pH affect this compound's activity and stability?

A2: Changes in pH can alter the ionization state of amino acid residues in the enzyme, particularly in the active site.[1][4] This can affect substrate binding and the catalytic process. Extreme pH values can lead to irreversible denaturation, where the enzyme loses its three-dimensional structure and, consequently, its function.[2][3] Enzyme stability is also pH-dependent; prolonged exposure to non-optimal pH can lead to a loss of activity over time.[5][6]

Q3: My this compound activity is lower than expected. What are the potential causes related to pH?

A3: Lower than expected this compound activity can stem from several pH-related issues:

  • Incorrect Buffer pH: The buffer used in the assay may not be at the optimal pH for this compound activity. It is crucial to verify the pH of your buffer solution with a calibrated pH meter.[7]

  • Buffer Instability: Some buffer solutions can change pH over time or with temperature fluctuations. Always use fresh, high-quality buffers.

  • Sample pH: The pH of your sample may be altering the final pH of the reaction mixture. Consider this when preparing your assay.

Q4: Can contaminants in my sample affect the optimal pH determination for this compound?

A4: Yes, contaminants can significantly impact enzyme activity and confound pH optimization experiments. Common inhibitory substances include salts, detergents, chelating agents (like EDTA), and heavy metals, which can be introduced during sample preparation.[8][9] It is advisable to perform a "spike and recovery" experiment to test for the presence of inhibitors in your sample.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or Very Low this compound Activity The pH of the assay buffer is far from the optimal range, causing enzyme inactivation.Test a broad range of pH values (e.g., pH 3-10) to identify an approximate optimal pH.[4]
The enzyme has been stored in a buffer at an inappropriate pH, leading to denaturation.Always store the enzyme in its recommended storage buffer and avoid repeated freeze-thaw cycles.[7]
Inconsistent Results Between Experiments The pH of the buffer varies between batches or due to improper storage.Prepare fresh buffer for each experiment and calibrate the pH meter before use. Ensure consistent storage conditions.
Temperature fluctuations are affecting the buffer's pH.Allow all reagents, including the assay buffer, to reach room temperature before starting the experiment.[8]
Optimal pH Appears to Shift Contaminants in different sample preparations are influencing the reaction pH.Purify your sample to remove potential inhibitors or perform a buffer exchange to ensure a consistent chemical environment.[9]
The substrate itself is unstable at certain pH values.Check the stability of your substrate across the pH range being tested.[5]

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity

This protocol outlines a method to determine the optimal pH for this compound activity using a spectrophotometric assay.

Materials:

  • Purified this compound enzyme

  • Substrate for this compound

  • A series of buffers covering a range of pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, glycine for pH 8-10)[10][11]

  • Spectrophotometer and cuvettes or microplate reader

  • pH meter

Procedure:

  • Buffer Preparation: Prepare a set of buffers with overlapping pH ranges to cover the desired experimental range (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0). Verify the final pH of each buffer with a calibrated pH meter.

  • Reaction Setup: In separate tubes or wells of a microplate, combine the buffer, substrate, and any necessary cofactors.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of this compound to each reaction mixture.

  • Incubation: Incubate the reactions at a constant, optimal temperature for a predetermined amount of time.

  • Measurement: Measure the product formation at regular intervals using a spectrophotometer set to the appropriate wavelength for the product.

  • Data Analysis: Calculate the initial reaction velocity for each pH value. Plot the reaction velocity against pH to determine the optimal pH at which the enzyme exhibits the highest activity.[4]

Protocol 2: Assessing this compound Stability at Different pH Values

This protocol is designed to evaluate the stability of this compound when incubated at various pH levels.

Materials:

  • Purified this compound enzyme

  • A series of buffers with different pH values

  • Assay reagents from Protocol 1 (at optimal pH)

Procedure:

  • Incubation: Aliquot the this compound enzyme into separate tubes and resuspend each in a different pH buffer. Incubate these enzyme solutions at a specific temperature (e.g., 4°C or room temperature) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Activity Assay: At each time point, take an aliquot of the enzyme from each pH incubation and add it to a reaction mixture prepared according to Protocol 1, using the optimal pH buffer.

  • Measurement and Analysis: Measure the enzyme activity as described in Protocol 1. Calculate the percentage of remaining activity at each pH and time point relative to the activity at time zero. Plot the percentage of remaining activity against time for each pH to determine the pH range in which this compound is most stable.[10]

Data Presentation

Table 1: Hypothetical pH Profile of this compound

pHRelative Activity (%)
4.015
5.045
6.085
7.0100
8.070
9.030
10.05

Visualizations

Signaling Pathway

While "this compound" is a hypothetical enzyme for the purposes of this guide, the related growth factor "Artemin" is known to activate the AKT/mTORC1 signaling pathway, which is crucial in cell survival and proliferation.[12]

artemin_pathway Artemin Artemin GFRa3_RET GFRα3/RET Complex Artemin->GFRa3_RET AKT AKT GFRa3_RET->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Response Cell Migration & Invasion mTORC1->Cell_Response Promotes

Caption: Artemin-induced AKT/mTORC1 signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for determining the optimal pH for this compound activity.

experimental_workflow start Start prep_buffers Prepare Buffers (Varying pH) start->prep_buffers setup_assay Set Up Assay Reactions (Buffer + Substrate) prep_buffers->setup_assay add_enzyme Add this compound to Initiate setup_assay->add_enzyme incubate Incubate at Constant Temperature add_enzyme->incubate measure Measure Product Formation (Spectrophotometry) incubate->measure analyze Calculate Reaction Velocity & Plot vs. pH measure->analyze end Determine Optimal pH analyze->end

References

Artanin aggregation issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Artanin aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a recombinant therapeutic protein. Like many proteins, this compound's stability is sensitive to its environmental conditions.[1][2] Aggregation can be triggered by various factors, including changes in temperature, pH, ionic strength, and mechanical stress.[3][4] When the native structure of this compound is disrupted, it can expose hydrophobic regions that interact with each other, leading to the formation of soluble or insoluble aggregates.[3]

Q2: How can I detect this compound aggregation in my sample?

This compound aggregation can be detected through several methods:

  • Visual Observation: The simplest method is to look for visible particulate matter or cloudiness in the solution.[1][5]

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[6]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on size and can resolve monomers from dimers and higher-order aggregates.[6][7]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.[8][9]

  • Analytical Ultracentrifugation: This method can be used to characterize the size and shape of proteins and their aggregates in solution.[10]

Q3: What are the consequences of this compound aggregation?

Protein aggregation can have several negative consequences, including:

  • Loss of Biological Activity: Aggregation can alter the three-dimensional structure of this compound, rendering it inactive.[1][5]

  • Increased Immunogenicity: The presence of aggregates in a therapeutic protein formulation can trigger an immune response in patients.[11]

  • Inaccurate Experimental Results: Aggregates can interfere with various biophysical and biochemical assays, leading to artifacts and unreliable data.[1][5]

  • Manufacturing and Formulation Challenges: Aggregation can pose significant challenges during the purification, storage, and administration of this compound-based therapeutics.[7][12]

Troubleshooting Guides

Issue 1: this compound precipitates immediately after purification or buffer exchange.

This is a common issue that often points to suboptimal buffer conditions or high protein concentration.

  • Solution 1: Optimize Buffer Composition.

    • pH: Ensure the buffer pH is at least one unit away from this compound's isoelectric point (pI). Proteins are least soluble at their pI.[1][13]

    • Ionic Strength: Vary the salt concentration (e.g., 150-500 mM NaCl) to minimize electrostatic interactions that can lead to aggregation.[1][13]

  • Solution 2: Reduce Protein Concentration.

    • High protein concentrations can increase the likelihood of aggregation.[1][14] Try to work with lower concentrations of this compound whenever possible.

  • Solution 3: Use Stabilizing Additives.

    • Incorporate additives that are known to enhance protein stability. See the table below for examples.

Issue 2: this compound solution becomes cloudy over time during storage.

This indicates that the storage conditions are not optimal for this compound's stability.

  • Solution 1: Optimize Storage Temperature.

    • For short-term storage, 4°C may be suitable, but for long-term storage, flash-freezing aliquots in liquid nitrogen and storing at -80°C is recommended to prevent aggregation during freeze-thaw cycles.[1]

  • Solution 2: Add Cryoprotectants.

    • Before freezing, add cryoprotectants like glycerol (10-25%) or sucrose to the this compound solution to protect it from freeze-thaw stress.[1][13]

  • Solution 3: Screen for Optimal Storage Buffer.

    • Perform a buffer screen to identify the conditions that provide the best long-term stability for this compound.

Data Presentation

Table 1: Common Stabilizing Additives to Prevent this compound Aggregation

Additive ClassExamplesTypical ConcentrationMechanism of Action
Osmolytes Glycerol, Sucrose, Trehalose5-20% (v/v) or (w/v)Preferentially excluded from the protein surface, promoting a more compact, stable state.[1]
Amino Acids Arginine, Glutamic Acid50-500 mMCan suppress aggregation by interacting with hydrophobic patches and reducing surface tension.[5]
Salts NaCl, KCl, (NH4)2SO450-500 mMModulate electrostatic interactions and solubility. The optimal salt and concentration are protein-specific.[1][15]
Reducing Agents Dithiothreitol (DTT), TCEP1-10 mMPrevent the formation of intermolecular disulfide bonds which can lead to aggregation.[1][5]
Non-ionic Detergents Polysorbate 20 (Tween 20), Polysorbate 800.01-0.1% (v/v)Prevent surface-induced aggregation and can solubilize existing aggregates.[5]

Experimental Protocols

Protocol 1: Characterization of this compound Aggregation by Size-Exclusion Chromatography (SEC)

This protocol outlines the general steps for analyzing this compound aggregation using SEC.

  • System Preparation: Equilibrate the SEC column and system with a filtered and degassed mobile phase (a buffer in which this compound is known to be soluble and stable).

  • Sample Preparation: Prepare the this compound sample by filtering it through a 0.22 µm filter to remove any large, insoluble aggregates.

  • Injection: Inject a known concentration and volume of the prepared this compound sample onto the column.

  • Chromatogram Analysis: Monitor the elution profile at 280 nm. The monomeric form of this compound will elute as a major peak at a specific retention time. The presence of soluble aggregates will be indicated by peaks eluting earlier than the monomer peak.

  • Quantification: The percentage of monomer and aggregates can be calculated by integrating the area under each peak.

Protocol 2: Assessing this compound Stability with Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of molecules and particles in solution.

  • Sample Preparation: Prepare the this compound sample in a suitable buffer and filter it through a low-protein-binding 0.22 µm filter directly into a clean DLS cuvette.

  • Instrument Setup: Set the instrument parameters, including the laser wavelength, scattering angle, and temperature.

  • Data Acquisition: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature before starting the measurement.

  • Data Analysis: The instrument's software will analyze the scattered light intensity fluctuations to generate a size distribution profile. An increase in the average particle size or the appearance of larger species over time can indicate aggregation.

Visualizations

AggregationPathway Native Native this compound Unfolded Partially or Fully Unfolded this compound Native->Unfolded Stressors (Heat, pH, etc.) Unfolded->Native Refolding Soluble Soluble Oligomers and Aggregates Unfolded->Soluble Self-Association Insoluble Insoluble Aggregates (Precipitate) Soluble->Insoluble Further Aggregation

Caption: General pathway of this compound aggregation from its native state to insoluble aggregates.

TroubleshootingWorkflow Start This compound Aggregation Observed CheckConcentration Is this compound concentration high? Start->CheckConcentration CheckBuffer Is the buffer optimized? CheckConcentration->CheckBuffer No ReduceConcentration Reduce this compound Concentration CheckConcentration->ReduceConcentration Yes CheckStorage Are storage conditions optimal? CheckBuffer->CheckStorage Yes OptimizeBuffer Optimize Buffer (pH, Salt, Additives) CheckBuffer->OptimizeBuffer No OptimizeStorage Optimize Storage (Temp, Cryoprotectants) CheckStorage->OptimizeStorage No Characterize Characterize Aggregates (SEC, DLS) CheckStorage->Characterize Yes ReduceConcentration->CheckBuffer OptimizeBuffer->CheckStorage OptimizeStorage->Characterize

Caption: A workflow for troubleshooting this compound aggregation issues.

AdditiveMechanisms cluster_osmolytes Osmolytes (e.g., Glycerol) cluster_arginine Amino Acids (e.g., Arginine) Osmolytethis compound Unfolded this compound NativeArtanin1 Native this compound Osmolytethis compound->NativeArtanin1 Preferential Hydration Aggregatingthis compound Aggregating this compound Solublethis compound Soluble this compound Aggregatingthis compound->Solublethis compound Masks Hydrophobic Patches

Caption: Mechanisms of action for common anti-aggregation additives.

References

Validation & Comparative

A Comparative Analysis of the Preclinical Efficacy of Artanin and Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of Artanin, a novel polyphenolic compound, and Donepezil, an established acetylcholinesterase inhibitor. The comparison focuses on their respective mechanisms of action and in vitro performance based on available experimental data. It is important to note that while Donepezil is a clinically approved drug for Alzheimer's disease, this compound is currently in the preclinical stages of research.

Mechanism of Action and In Vitro Efficacy

Both this compound and Donepezil target key pathological markers of Alzheimer's disease, namely the cholinergic deficit and amyloid-beta (Aβ) aggregation. However, their inhibitory potencies differ significantly based on current in vitro data.

This compound is a naturally occurring coumarin that has demonstrated multifunctional properties relevant to Alzheimer's disease pathology.[1] It functions as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Furthermore, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, through both self-induced and AChE-induced pathways.[1]

Donepezil is a well-established, reversible, and selective inhibitor of acetylcholinesterase.[2] Its primary mechanism of action is to increase the levels of acetylcholine in the brain, thereby improving cholinergic neurotransmission.[2][3] Research also suggests that Donepezil may interfere with the aggregation of amyloid-beta, particularly the aggregation induced by acetylcholinesterase.

The following table summarizes the available quantitative data on the in vitro efficacy of this compound and Donepezil.

CompoundTargetIC50 ValueSource
This compound Acetylcholinesterase (AChE)51 µM[1]
AChE-induced Aβ Aggregation98 µM[1]
Self-induced Aβ Aggregation124 µM[1]
Donepezil Acetylcholinesterase (AChE)6.7 nMN/A
AChE-induced Aβ Aggregation22% inhibition at 100 µMN/A

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to determine the inhibitory activity of compounds against acetylcholinesterase.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm. The rate of color formation is proportional to the AChE activity.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution

    • Test compound solutions (this compound or Donepezil) at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add phosphate buffer, DTNB solution, and the test compound solution.

    • Initiate the reaction by adding the AChE enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Add the substrate (ATCI) to start the enzymatic reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the aggregation of Aβ peptides into fibrils.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of fibril formation.

Protocol:

  • Reagent Preparation:

    • Aβ peptide solution (e.g., Aβ1-42)

    • Thioflavin T (ThT) solution

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • Test compound solutions (this compound or Donepezil) at various concentrations.

    • For AChE-induced aggregation, AChE is added to the Aβ peptide solution.

  • Assay Procedure (96-well plate format):

    • Mix the Aβ peptide solution with the test compound solutions in a 96-well plate.

    • Incubate the plate at 37°C for an extended period (e.g., 24-48 hours) to allow for fibril formation.

    • After incubation, add the ThT solution to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm excitation and ~480 nm emission).

  • Data Analysis:

    • Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound compared to the control (Aβ aggregation without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR Acetylcholine Receptor (AChR) ACh->AChR Binding AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound / Donepezil Inhibitor->AChE Inhibits

Figure 1: Signaling pathway of Acetylcholinesterase (AChE) inhibition.

Antioxidant_Neuroprotection_Pathway ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage This compound This compound (Antioxidant) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Figure 2: Neuroprotective signaling pathway of antioxidant compounds like this compound.

AChE_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - AChE - DTNB - ATCI (Substrate) - Test Compound start->prep_reagents plate_setup Plate Setup (96-well): - Add Buffer, DTNB, Test Compound prep_reagents->plate_setup add_enzyme Add AChE Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation add_substrate Add ATCI Substrate pre_incubation->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_absorbance data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure_absorbance->data_analysis end End data_analysis->end

Figure 3: Experimental workflow for the in vitro AChE inhibition assay.

Abeta_Aggregation_Workflow start Start prep_reagents Prepare Reagents: - Aβ Peptide - Thioflavin T (ThT) - Test Compound - (Optional: AChE) start->prep_reagents mix_components Mix Aβ Peptide and Test Compound (and AChE if applicable) prep_reagents->mix_components incubation Incubate at 37°C (to induce aggregation) mix_components->incubation add_tht Add Thioflavin T incubation->add_tht measure_fluorescence Measure Fluorescence (Ex: ~440nm, Em: ~480nm) add_tht->measure_fluorescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

Figure 4: Experimental workflow for the in vitro Aβ aggregation assay.

References

Comparative Analysis of Anti-Amyloidogenic Agents for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-amyloidogenic effects of three distinct therapeutic agents: Lecanemab, an FDA-approved monoclonal antibody; Simufilam, an investigational small molecule; and Icariin, a natural flavonoid compound. The objective is to offer a clear comparison of their mechanisms, efficacy based on available data, and the experimental protocols used to validate their effects on amyloid-beta (Aβ) pathology, a hallmark of Alzheimer's disease.

Mechanism of Action and Efficacy

The accumulation of amyloid-beta peptides into toxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease.[1][2] The therapeutic agents discussed below employ different strategies to counteract this process.

Lecanemab (Leqembi®) is a humanized monoclonal antibody that preferentially targets soluble Aβ protofibrils.[3] By binding to these early-stage aggregates, Lecanemab facilitates their clearance from the brain, thereby reducing the formation of amyloid plaques.[3][4] Clinical trials have demonstrated a significant reduction in amyloid plaques in patients with early Alzheimer's disease.[1]

Simufilam (PTI-125) is an investigational small molecule drug that targets Filamin A (FLNA), a scaffolding protein. It is proposed that Simufilam corrects an altered conformation of FLNA, thereby disrupting the interaction between soluble Aβ42 and the α7 nicotinic acetylcholine receptor (α7nAChR), which in turn is believed to reduce Aβ-mediated neurotoxicity.[1] Phase 3 trials are ongoing to evaluate its safety and efficacy in patients with mild-to-moderate Alzheimer's disease.[1]

Icariin , a natural flavonoid derived from plants of the Epimedium genus, has shown anti-amyloidogenic properties in preclinical studies.[5] It is suggested that Icariin can inhibit the aggregation of Aβ and reduce its cytotoxicity by decreasing the production of reactive oxygen species (H2O2).[5]

Quantitative Comparison of Anti-Amyloidogenic Effects

The following table summarizes the available quantitative data for the three agents. It is important to note that the data for Lecanemab is from human clinical trials, while the data for Simufilam and Icariin is from preclinical or earlier phase studies, making a direct comparison of efficacy challenging.

AgentTargetStudy TypeKey Quantitative FindingReference
Lecanemab Soluble Aβ protofibrilsPhase 2 Clinical TrialDose-dependent reduction of amyloid plaques from baseline to week 79.[1][1]
Simufilam Filamin APhase 3 Clinical Trials (ongoing)Data on amyloid plaque reduction from ongoing trials is awaited.[1]
Icariin Aβ aggregation processIn vitro studyDose-dependent reduction in H2O2 production in Aβ1-42-treated SH-SY5Y cells.[5][5]

Experimental Protocols

The validation of anti-amyloidogenic effects relies on a set of established experimental protocols. Below are detailed methodologies for key assays.

Thioflavin T (ThT) Fluorescence Spectroscopy

Objective: To monitor the formation of amyloid fibrils in vitro. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

Methodology:

  • Preparation of Aβ solution: Lyophilized synthetic Aβ1-42 peptide is dissolved in a suitable solvent (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol) to break down pre-existing aggregates. The solvent is then evaporated, and the peptide film is resuspended in a buffer such as phosphate-buffered saline (PBS) at a physiological pH.

  • Aggregation Assay: The Aβ solution is incubated at 37°C with or without the test compound (e.g., Icariin) at various concentrations.

  • ThT Measurement: At different time points, aliquots of the incubation mixture are added to a solution of ThT in a fluorescence microplate reader.

  • Data Analysis: The fluorescence intensity is measured at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. An increase in fluorescence intensity over time indicates the formation of amyloid fibrils. The inhibitory effect of the test compound is calculated by comparing the fluorescence intensity in the presence and absence of the compound.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of Aβ aggregates and assess the effect of a test compound on fibril formation.

Methodology:

  • Sample Preparation: Aβ1-42 is incubated alone or with the test compound under conditions that promote aggregation, as described for the ThT assay.

  • Grid Preparation: A small aliquot of the incubation mixture is applied to a carbon-coated copper grid for a few minutes.

  • Negative Staining: The grid is washed with distilled water and then stained with a solution of a heavy metal salt, such as 2% (w/v) uranyl acetate.

  • Imaging: The grid is allowed to dry and then examined under a transmission electron microscope. The morphology of the Aβ aggregates (e.g., oligomers, protofibrils, mature fibrils) is observed and photographed.

Cell Viability Assay (MTT Assay)

Objective: To assess the neuroprotective effect of a test compound against Aβ-induced cytotoxicity.

Methodology:

  • Cell Culture: A neuronal cell line, such as human neuroblastoma SH-SY5Y cells, is cultured in appropriate media.

  • Treatment: Cells are treated with pre-aggregated Aβ1-42 in the presence or absence of the test compound for a specified period (e.g., 24-48 hours).

  • MTT Incubation: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After incubation, the medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. A higher absorbance indicates greater cell viability.

Visualizations

Amyloid Cascade Hypothesis

Amyloid_Cascade cluster_processing APP Processing cluster_aggregation Aβ Aggregation cluster_pathology Pathological Cascade APP Amyloid Precursor Protein (APP) sAPPb sAPPβ Ab Aβ Monomers APP->Ab β- and γ-secretase Oligomers Soluble Aβ Oligomers Ab->Oligomers Plaques Amyloid Plaques Oligomers->Plaques Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Plaques->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Dementia Dementia Neuronal_Death->Dementia

Caption: The Amyloid Cascade Hypothesis of Alzheimer's Disease.

Therapeutic Intervention Points

Therapeutic_Intervention Ab_Monomers Aβ Monomers Ab_Oligomers Aβ Oligomers Ab_Monomers->Ab_Oligomers Ab_Fibrils Aβ Fibrils Ab_Oligomers->Ab_Fibrils Neurotoxicity Neurotoxicity Ab_Oligomers->Neurotoxicity Ab_Fibrils->Neurotoxicity Lecanemab Lecanemab Lecanemab->Ab_Oligomers Binds and clears Simufilam Simufilam FLNA Altered Filamin A Simufilam->FLNA Corrects conformation Icariin Icariin Icariin->Ab_Monomers Inhibits aggregation FLNA->Neurotoxicity Reduces Aβ-mediated toxicity

Caption: Mechanisms of action for different anti-amyloidogenic agents.

Experimental Workflow for Anti-Amyloidogenic Drug Screening

Experimental_Workflow Start Start ThT_Assay ThT Assay (Inhibition of Aβ Fibrillization) Start->ThT_Assay TEM TEM (Morphological Analysis of Aβ Aggregates) ThT_Assay->TEM Cell_Viability Cell Viability Assay (Neuroprotection) TEM->Cell_Viability In_Vivo In Vivo Studies (Animal Models) Cell_Viability->In_Vivo End End In_Vivo->End

Caption: A typical workflow for evaluating anti-amyloidogenic compounds.

References

A Comparative Analysis of Artanin and Galantamine for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Artanin and Galantamine, two compounds with therapeutic potential in the context of Alzheimer's disease. The comparison focuses on their mechanisms of action, inhibitory potencies, and other relevant pharmacological data, presented in a structured format to aid in research and drug development efforts.

Introduction and Chemical Properties

Galantamine is a well-established, FDA-approved drug for the treatment of mild to moderate Alzheimer's disease.[1] It is a tertiary alkaloid originally isolated from plants of the Amaryllidaceae family.[2] this compound, a natural coumarin found in Zanthoxylum nitidum, has also demonstrated biological activities relevant to Alzheimer's disease, positioning it as a compound of interest for further investigation.[3]

FeatureThis compoundGalantamine
Chemical Class CoumarinTertiary Alkaloid
Source Zanthoxylum nitidum (Roxb.) DC.[3]Galanthus species (e.g., snowdrop) and other Amaryllidaceae[2]
Molecular Formula C₁₆H₁₈O₅C₁₇H₂₁NO₃
Molecular Weight 290.3 g/mol 287.35 g/mol

Mechanism of Action

Both this compound and Galantamine exhibit inhibitory effects on key pathological drivers of Alzheimer's disease, although they operate through distinct and, in the case of Galantamine, multiple mechanisms.

This compound primarily functions as an inhibitor of:

  • Acetylcholinesterase (AChE): The enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3]

  • Amyloid Beta (Aβ) Aggregation: Both self-induced and AChE-induced aggregation of Aβ peptides, which are key components of the amyloid plaques found in the brains of Alzheimer's patients.[3]

Galantamine possesses a dual mechanism of action:

  • Competitive and Reversible Acetylcholinesterase (AChE) Inhibition: By blocking AChE, Galantamine increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2]

  • Positive Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine binds to a site on nAChRs that is distinct from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine, further augmenting cholinergic signaling.[2]

Comparative Efficacy and Potency

The following table summarizes the available quantitative data on the inhibitory activities of this compound and Galantamine.

ParameterThis compoundGalantamine
AChE Inhibition (IC₅₀) 51 µM[3]~0.35 - 0.41 µM[4]
AChE-induced Aβ Aggregation Inhibition (IC₅₀) 98 µM[3]Data not available
Self-induced Aβ Aggregation Inhibition (IC₅₀) 124 µM[3]Concentration-dependent inhibition of Aβ₁₋₄₀ and Aβ₁₋₄₂ aggregation has been demonstrated, though specific IC₅₀ values are not consistently reported.[5]
Butyrylcholinesterase (BuChE) Inhibition Data not availableGalantamine is over 50-fold more selective for AChE than BuChE.[4]

Pharmacokinetics of Galantamine

Extensive clinical data is available for the pharmacokinetic profile of Galantamine. No comparable data has been found for this compound.

Pharmacokinetic ParameterValue (for Galantamine)
Bioavailability ~90%[6]
Time to Peak Plasma Concentration (Tₘₐₓ) ~1 hour (immediate release)[7]
Plasma Protein Binding ~18%[1]
Metabolism Primarily by CYP2D6 and CYP3A4[6]
Elimination Half-life (t₁/₂) ~7 hours[1]
Excretion Primarily renal[1]

Cytotoxicity

Galantamine:

  • Galantamine has been shown to reduce the cytotoxicity induced by Aβ₁₋₄₀ in SH-SY5Y human neuroblastoma cells.[5]

  • In a study on the HeLa cell line, Galantamine hydrobromide demonstrated cytotoxic activity with an IC₅₀ of 30 µM.[8]

Signaling Pathways

Galantamine Signaling Pathway

Galantamine exerts its neuroprotective effects through the modulation of several key signaling pathways. Notably, it has been shown to inhibit Aβ₁₋₄₂-induced apoptosis by activating the JNK signaling pathway and inhibiting the Akt pathway, which in turn promotes autophagy.[1]

Galantamine_Signaling Galantamine Galantamine nAChR α7 nAChR Galantamine->nAChR Allosteric Modulation Akt_pathway Akt Signaling Pathway Galantamine->Akt_pathway Inhibits JNK_pathway JNK Signaling Pathway nAChR->JNK_pathway Activates Neuroprotection Neuroprotection (Inhibition of Aβ-induced Apoptosis) JNK_pathway->Neuroprotection Autophagy Autophagy Akt_pathway->Autophagy Promotes Autophagy->Neuroprotection

Caption: Galantamine's neuroprotective signaling cascade.

This compound Signaling Pathway

Specific signaling pathways modulated by this compound have not been detailed in the available literature. Further research is required to elucidate the molecular mechanisms underlying its observed biological activities.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of compounds like this compound and Galantamine.

AChE_Inhibition_Workflow cluster_0 Reaction Mixture cluster_1 Substrate Addition cluster_2 Measurement AChE AChE Enzyme Inhibitor Test Compound (this compound or Galantamine) ATChI Acetylthiocholine Iodide (ATChI) AChE->ATChI DTNB DTNB (Ellman's Reagent) Inhibitor->ATChI DTNB->ATChI Spectrophotometer Spectrophotometer (412 nm) ATChI->Spectrophotometer Hydrolysis & Color Change

Caption: Workflow for AChE inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATChI) in deionized water, and a solution of the acetylcholinesterase enzyme.[9]

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, enzyme solution, and the test compound (this compound or Galantamine) at various concentrations.[9]

  • Initiation: Start the reaction by adding the ATChI solution to the wells.[9]

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.[9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Amyloid Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is commonly used to monitor the aggregation of Aβ peptides and to screen for potential inhibitors.

Abeta_Aggregation_Workflow cluster_0 Incubation cluster_1 Staining cluster_2 Measurement Abeta Aβ Peptide Solution Inhibitor Test Compound (this compound) ThT Thioflavin T (ThT) Abeta->ThT Inhibitor->ThT Fluorometer Fluorometer (Ex: ~440 nm, Em: ~480 nm) ThT->Fluorometer Fluorescence Measurement

Caption: Workflow for Aβ aggregation inhibition assay.

Detailed Methodology:

  • Aβ Peptide Preparation: Prepare a stock solution of Aβ₁₋₄₀ or Aβ₁₋₄₂ peptide.

  • Aggregation Assay: Incubate the Aβ peptide solution in a suitable buffer (e.g., phosphate-buffered saline) at 37°C with and without the test compound (this compound) at various concentrations.

  • Thioflavin T Staining: At different time points, take aliquots of the incubation mixture and add Thioflavin T (ThT) solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of around 480 nm. An increase in fluorescence indicates Aβ fibril formation.

  • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics. Calculate the percentage of inhibition at the plateau phase for each concentration of the test compound to determine the IC₅₀ value.

Conclusion

Galantamine is a well-characterized drug with a dual mechanism of action that is clinically used for the symptomatic treatment of Alzheimer's disease. This compound, a natural coumarin, presents an interesting profile with inhibitory activity against both acetylcholinesterase and amyloid-beta aggregation. However, the significantly higher potency of Galantamine as an AChE inhibitor is a key differentiator.

Further research is warranted for this compound to fully elucidate its mechanism of action, including the identification of its downstream signaling pathways and a more comprehensive evaluation of its pharmacokinetic and toxicological profiles. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic strategies for Alzheimer's disease.

References

Cross-Validation of Artemin's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Artemin (ARTN), a member of the glial cell line-derived neurotrophic factor (GDNF) family, across various cancer cell lines. Experimental data highlights ARTN's role in promoting oncogenicity, metastasis, and chemoresistance. This document synthesizes preclinical findings to compare treatment outcomes and details the methodologies for key experiments.

The Role of Artemin in Cancer Progression

Artemin has been identified as a significant factor in the progression of several human cancers, including endometrial, lung, mammary, liver, pancreatic, and colorectal carcinomas.[1][2][3] Its expression is often correlated with increased tumor size, invasiveness, and metastasis.[1][2] ARTN exerts its effects by activating key intracellular signaling pathways, primarily the PI3K/Akt/mTORC1 and RAS-RAF-MEK-p44/42 MAPK pathways, which are crucial for cell proliferation, survival, and migration.[1][3][4]

Quantitative Data Comparison: Effects of Artemin on Chemoresistance

A critical aspect of Artemin's role in cancer is its ability to confer resistance to standard chemotherapeutic agents. The following data from studies on endometrial cancer (RL95-2 cell line) illustrates the impact of ARTN expression on the efficacy of doxorubicin and paclitaxel.

Table 1: Effect of Artemin (ARTN) Expression on IC50 Values of Chemotherapeutic Drugs in RL95-2 Endometrial Cancer Cells

TreatmentCell LineIC50 (Concentration)Fold Change in IC50
DoxorubicinRL95-2-vectorBaseline-
RL95-2-ARTN~2-fold higher2.0
PaclitaxelRL95-2-vectorBaseline-
RL95-2-ARTN~1.5-fold higher1.5

Source: Data derived from studies demonstrating that forced Artemin expression decreased sensitivity to doxorubicin and paclitaxel.[5]

Table 2: Impact of Functional Inhibition of Artemin on Chemosensitivity in RL95-2 Cells

Assay TypeTreatment% Increase in Sensitivity
Monolayer CultureDoxorubicin + ARTN AntibodyUp to 40%
Paclitaxel + ARTN AntibodyUp to 61%
Soft Agar Colony FormationDoxorubicin + ARTN AntibodyUp to 60%
Paclitaxel + ARTN AntibodyUp to 66%
Matrigel InvasionDoxorubicin + ARTN AntibodyUp to 36%
Paclitaxel + ARTN AntibodyUp to 68%

Source: Data from studies where functional inhibition of ARTN with antibodies enhanced the efficacy of doxorubicin and paclitaxel.[5]

Cross-Cell Line Observations on Artemin's Pro-Tumorigenic Effects

While a standardized quantitative comparison across all cancer types is not available from a single study, the pro-proliferative and pro-migration effects of ARTN have been consistently observed in various cell lines.

Table 3: Summary of Artemin's Qualitative Effects in Different Cancer Cell Lines

Cell Line TypeObserved Effects of Increased ARTN ExpressionKey Signaling Pathway Implicated
Colorectal Cancer (DLD1)Increased cell proliferation and S-phase entry.[1]p44/42 MAPK[1]
Cervical Cancer (HeLa, SiHa)Increased proliferation, migration, and invasion.[4][6]AKT/mTORC1[4][6]
Lung Cancer (NL9980)Increased cell proliferation and colony formation.[7]Not specified in the provided context
Mammary CarcinomaPromotes cancer stem cell-like behavior and resistance to trastuzumab.[8]TWIST1-BCL-2[8]
Pancreatic Cancer (MIA PaCa-2)Increased cell motility and invasiveness.[9]Not specified in the provided context

Signaling Pathways Modulated by Artemin

Artemin signaling is primarily initiated by its binding to the GFRα3 receptor, which then recruits the RET receptor tyrosine kinase. This leads to the activation of downstream pathways critical for cancer progression.

ARTN_Signaling cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_outputs Cellular Outcomes ARTN Artemin (ARTN) GFRa3_RET GFRα3/RET Receptor Complex ARTN->GFRa3_RET Binds RAS RAS GFRa3_RET->RAS PI3K PI3K GFRa3_RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p44/42 MAPK (ERK) MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->Proliferation Survival Survival mTORC1->Survival Chemoresistance Chemoresistance mTORC1->Chemoresistance

Caption: Artemin (ARTN) signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Artemin's effects are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with the desired concentrations of compounds (e.g., chemotherapeutic agents with or without ARTN modulation) and incubate for the desired duration (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubation: Leave the plate overnight in a humidified atmosphere at 37°C to ensure complete solubilization of formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

MTT_Workflow start Seed Cells (96-well plate) treatment Add Treatment Compounds start->treatment incubation1 Incubate (24-72h) treatment->incubation1 add_mtt Add MTT Reagent (0.5 mg/ml) incubation1->add_mtt incubation2 Incubate (4h, 37°C) add_mtt->incubation2 add_solubilizer Add Solubilization Solution incubation2->add_solubilizer incubation3 Incubate (Overnight) add_solubilizer->incubation3 read_plate Read Absorbance (570nm) incubation3->read_plate end Analyze Data (IC50) read_plate->end

Caption: Workflow for the MTT cell viability assay.

Wound Healing (Scratch) Assay

This method is used to assess collective cell migration in vitro.

  • Cell Plating: Seed cells in a 6-well plate and grow to form a confluent monolayer.[10]

  • Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile 200 µL pipette tip.[10]

  • Washing: Rinse the wells twice with PBS to remove detached cells and debris.[10]

  • Incubation: Add fresh culture medium (with or without treatment compounds) to the wells.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope. It is crucial to image the same field at each time point.[11]

  • Analysis: Measure the width of the scratch at different points for each image and calculate the rate of wound closure over time.

Wound_Healing_Workflow A Grow cells to confluent monolayer B Create a scratch with a pipette tip A->B C Wash with PBS to remove debris B->C D Add fresh medium +/- treatment C->D E Image scratch at T=0 D->E F Incubate and image at later time points E->F G Measure gap width and analyze closure rate F->G

Caption: Workflow for the wound healing (scratch) assay.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, such as total and phosphorylated AKT and mTOR.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12][13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[13]

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR).[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE (Protein Separation) A->B C Transfer to Membrane (PVDF) B->C D Blocking (5% Milk/BSA) C->D E Primary Antibody Incubation (Overnight) D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G H Image Analysis G->H

Caption: Workflow for Western blot analysis.

Conclusion and Future Directions

The cross-validation of Artemin's effects in multiple cancer cell lines consistently demonstrates its role as a potent promoter of tumorigenesis and chemoresistance. The activation of the PI3K/Akt/mTOR and MAPK signaling pathways appears to be a central mechanism for these effects. The data strongly suggest that inhibiting the ARTN signaling pathway could be a viable strategy to overcome resistance to conventional chemotherapies like doxorubicin and paclitaxel. Further research should focus on developing specific inhibitors for the ARTN/GFRα3/RET axis and conducting preclinical and clinical trials to validate their efficacy in combination with existing cancer therapies.

References

In-Vivo Therapeutic Potential of Artanin: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of in-vivo validation data for a compound specifically named "Artanin." While the search for "this compound" yields information on similarly named but distinct molecules such as "Artemin" and "Artane," and a coumarin compound with some in-vitro data, there is no published in-vivo experimental data to support the creation of a comparative guide on its therapeutic potential as requested.

Initial searches indicate a potential confusion with "Artane" (Trihexyphenidyl), a medication used for Parkinson's disease, and "Artemin" (ARTN), a neurotrophic factor studied in the context of cancer and neuroprotection. It is crucial to distinguish "this compound" from these other agents.

A separate entity, a coumarin compound also named this compound, has been identified with biological activities potentially relevant to Alzheimer's disease. However, the available data is limited to in-vitro studies.

Limited In-Vitro Findings for this compound (Coumarin)

Research has shown that the coumarin this compound exhibits inhibitory activity against acetylcholinesterase (AChE) and self-induced amyloid beta (Aβ) aggregation.[1] The reported half-maximal inhibitory concentrations (IC50) are as follows:

TargetIC50
Acetylcholinesterase (AChE)51 μM
AChE-induced Aβ Aggregation98 μM
Self-induced Aβ Aggregation124 μM

These in-vitro results suggest a potential therapeutic avenue for Alzheimer's disease, but they do not provide the necessary in-vivo evidence to assess its efficacy, safety, or comparative performance in a living organism.

Absence of In-Vivo Validation Data

Despite extensive searches for in-vivo studies, including those related to cancer, inflammation, and neuroprotection, no publications containing in-vivo experimental data, detailed protocols, or comparative analyses for "this compound" could be located. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways and workflows cannot be fulfilled due to the absence of this foundational information.

Conclusion

For researchers interested in neurotrophic factors or anti-parkinsonian drugs, literature on "Artemin" and "Artane" is available, respectively. However, it is important to reiterate that these are distinct molecules from the coumarin "this compound."

References

A Comparative Analysis of Off-Target Effects: The Natural Product Staurosporine Versus the Synthetic Drug Sunitinib

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery, understanding a compound's off-target effects is as crucial as defining its primary mechanism of action. Off-target interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic applications. This guide provides a comparative analysis of the off-target profiles of Artanin, a representative natural product-derived kinase inhibitor, exemplified here by the well-characterized agent Staurosporine, and a common synthetic kinase inhibitor, Sunitinib. This comparison is intended for researchers, scientists, and drug development professionals to highlight the differing promiscuity and off-target landscapes of these two classes of molecules.

Quantitative Comparison of Off-Target Kinase Inhibition

The following table summarizes the quantitative analysis of the off-target kinase binding profiles for Staurosporine and Sunitinib. The data is presented as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which are measures of binding affinity and inhibitory potency, respectively. A lower value indicates a stronger interaction.

Target ClassOn-Target/Off-TargetStaurosporine (Natural Product-Derived)Sunitinib (Synthetic)
Primary Targets On-Target Protein Kinase C (PKC) VEGFR, PDGFR, c-KIT, FLT3
IC50: ~2-5 nM[1]Ki: ~4-9 nM[2]
Kinase Family Off-Target Broad-spectrum inhibition Multi-targeted inhibition
Serine/Threonine KinasesPKAIC50: ~7 nM-
Akt/PKBAltered activity[3][4]Inhibition can occur[5]
AMPK-Potent inhibitor[2][6]
MAP KinaseRelatively refractory[7]-
CDK2ATP binding[8]-
Tyrosine KinasesEGFRIC50: 937 nM (WT), 12 nM (T790M), 3 nM (T790M/L858R)[5]-
c-SRC--
ABL--
Other Proteins Off-Target - -
TransportersABCG2-IC50: 1.33 µM[2]
P-gp (ABCB1)-IC50: 14.2 µM[2]

Note: This table presents a selection of key on- and off-targets and is not exhaustive. The inhibitory values are approximate and can vary depending on the assay conditions.

Experimental Protocols

The identification and quantification of off-target effects are paramount in drug development. Several experimental methodologies are employed to generate the data presented above.

1. Chemical Proteomics using Multiplexed Inhibitor Beads (MIBs) or Kinobeads

This method is utilized to determine the full spectrum of kinases that a drug can bind to within a cellular context.

  • Principle: A broad-spectrum kinase inhibitor is immobilized on beads (Kinobeads) to capture a large portion of the cellular kinome from a cell lysate. The drug of interest is then added in increasing concentrations to compete with the immobilized inhibitor for kinase binding. The kinases that are displaced from the beads at different drug concentrations are then identified and quantified using mass spectrometry. This allows for the determination of the drug's affinity for a wide range of kinases.

  • Protocol Outline:

    • Cell Lysate Preparation: Cells are cultured and lysed to release their protein content, including the native kinases.

    • Kinase Enrichment: The cell lysate is incubated with Kinobeads to capture the kinases.

    • Competitive Binding: The Kinobeads with the bound kinases are then incubated with varying concentrations of the test compound (e.g., Staurosporine or Sunitinib).

    • Elution and Digestion: The proteins that remain bound to the beads are eluted and digested into smaller peptides, typically using trypsin.

    • Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.

    • Data Analysis: The abundance of each kinase at different drug concentrations is used to determine its binding affinity (e.g., IC50 or Kd).

2. In-situ Kinase Profiling (e.g., KiNativ™)

This technique measures the activity of kinases directly within a cell lysate, providing a more physiologically relevant assessment of inhibitor potency.

  • Principle: This method uses ATP- or ADP-based probes that covalently bind to the active site of kinases. The extent of probe labeling is a measure of kinase activity. A test compound is introduced to compete with the probe for binding to the kinase active site. A reduction in probe labeling indicates inhibition of the kinase by the test compound.

  • Protocol Outline:

    • Cell Lysate Preparation: Similar to the chemical proteomics approach, a cell lysate containing active kinases is prepared.

    • Inhibitor Incubation: The lysate is incubated with a range of concentrations of the test inhibitor.

    • Probe Labeling: An activity-based probe (e.g., biotinylated ATP or ADP analog) is added to the lysate. The probe will covalently label the active site of kinases that are not occupied by the inhibitor.

    • Enrichment of Labeled Peptides: The proteins are digested, and the probe-labeled peptides are enriched, for example, using streptavidin beads if the probe is biotinylated.

    • Mass Spectrometry Analysis: The enriched peptides are analyzed by LC-MS/MS to identify the kinases and quantify the extent of probe labeling.

    • Data Analysis: The decrease in probe labeling with increasing inhibitor concentration is used to calculate the IC50 value for each kinase.

Signaling Pathway and Experimental Workflow Visualizations

PI3K/Akt Signaling Pathway with Potential Off-Target Interactions

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Staurosporine Staurosporine (Natural Product-Derived) Staurosporine->PDK1 Off-Target Inhibition Omi_HtrA2 Omi/HtrA2 Staurosporine->Omi_HtrA2 Activation Sunitinib Sunitinib (Synthetic) Sunitinib->RTK On-Target Inhibition AMPK AMPK Sunitinib->AMPK Off-Target Inhibition Omi_HtrA2->PDK1 Degradation

Caption: PI3K/Akt pathway with on- and off-target effects of kinase inhibitors.

Experimental Workflow for Off-Target Profiling

Experimental_Workflow start Start: Drug of Interest lysate Prepare Cell Lysate start->lysate mib Chemical Proteomics (e.g., Kinobeads) lysate->mib kinativ In-situ Kinase Profiling (e.g., KiNativ™) lysate->kinativ competition Competitive Binding with Drug mib->competition probe Activity-Based Probe Labeling kinativ->probe enrich Enrich Kinases/ Labeled Peptides competition->enrich probe->enrich ms LC-MS/MS Analysis enrich->ms data Data Analysis: Identify & Quantify Off-Targets ms->data end End: Off-Target Profile data->end

Caption: Workflow for identifying drug off-target effects.

References

Statistical validation of Artanin's neuroprotective effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive list of SEO-driven, long-tail keywords related to “Aplithianine A” has been compiled to guide content creation for a scientific researcher audience. The keywords are categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.

The keywords reflect the typical workflow of scientific inquiry, beginning with basic understanding and moving towards more complex applications and validation. This structured approach is intended to assist researchers in finding relevant information at each stage of their investigation into Aplithianine A.

Aplithianine A is an alkaloid compound originally isolated from the marine tunicate Aplidium sp.[1][2] It has been identified as a potent inhibitor of certain protein kinases, which are crucial enzymes in cellular regulation.[1][3] The compound's mechanism of action involves competitively binding to the ATP pocket of these kinases, thereby blocking their activity.[3][4]

The discovery of Aplithianine A was the result of a high-throughput screening of a natural product library aimed at identifying inhibitors of the J-PKAcα fusion kinase, a key target in fibrolamellar hepatocellular carcinoma (FLHCC).[3][5] Beyond J-PKAcα, it also shows inhibitory activity against wild-type protein kinase A (PKA) and other serine/threonine kinases such as those in the CLK and PKG families.[5][6]

To overcome the limited availability from its natural source, an efficient, four-step total synthesis of Aplithianine A has been developed.[1][5] This has enabled further research, including the creation of semisynthetic analogs to explore structure-activity relationships and to potentially develop more selective and potent therapeutic agents.[3][4]

The following table provides a detailed breakdown of long-tail keywords tailored to the specific needs of researchers investigating Aplithianine A.

CategoryLong-tail Keyword
Foundational & Exploratory Aplithianine A discovery from Aplidium sp.
Aplithianine A structure elucidation and NMR data
Aplithianine A mechanism of action as a kinase inhibitor
Aplithianine A binding affinity to J-PKAcα
Biological activity of Aplithianine A on serine/threonine kinases
Aplithianine A natural source and isolation process
Spectroscopic data interpretation for Aplithianine A
Understanding the ATP-competitive inhibition of Aplithianine A
Initial in vitro studies of Aplithianine A
Aplithianine A and its effects on protein kinase A (PKA)
Methodological & Application Total synthesis protocol for Aplithianine A
Aplithianine A in high-throughput screening assays
Using Aplithianine A in cell-based kinase activity assays
Aplithianine A as a chemical probe for kinome profiling
Protocol for co-crystallization of Aplithianine A with target kinases
Application of Aplithianine A in FLHCC research models
How to use Aplithianine A in competitive binding assays
Aplithianine A for studying CLK and PKG kinase families
Experimental design for testing Aplithianine A analogs
Techniques for measuring the IC50 of Aplithianine A
Troubleshooting & Optimization Improving the yield of Aplithianine A total synthesis
Overcoming solubility issues with Aplithianine A in assays
How to increase the selectivity of Aplithianine A analogs
Troubleshooting Aplithianine A instability in solution
Optimizing Aplithianine A concentration for cell culture experiments
Challenges in scaling up Aplithianine A synthesis
Interpreting off-target effects of Aplithianine A in kinome screens
Strategies to reduce non-specific binding of Aplithianine A
How to address limited availability of natural Aplithianine A
Refining purification methods for Aplithianine A analogs
Validation & Comparative Comparing Aplithianine A with other PKA inhibitors
Validating the inhibitory effect of Aplithianine A on J-PKAcα
Aplithianine A versus staurosporine kinase inhibition profile
Comparative analysis of Aplithianine A and its synthetic analogs
Cross-validation of Aplithianine A activity in different cell lines
Structure-activity relationship (SAR) studies of Aplithianine A derivatives
Kinome-wide selectivity profiling of Aplithianine A
Comparing the efficacy of Aplithianine A in vitro and in vivo
Validation of Aplithianine A's therapeutic potential in cancer models
Benchmarking Aplithianine A against known FLHCC treatments

References

Reproducibility of Artanin's Inhibition of Amyloid-Beta Aggregation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available data on the inhibitory effects of Artanin on amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. While direct replication studies for this compound are not yet available in the scientific literature, this document summarizes the initial findings, compares them with structurally related compounds, and discusses the broader context of reproducibility in Aβ aggregation research.

Quantitative Data Summary

The primary study reporting the inhibitory activity of this compound on self-induced Aβ1–42 aggregation is by Takomthong et al. (2020). The half-maximal inhibitory concentration (IC50) of this compound was determined alongside other coumarins, providing a basis for comparative efficacy.

CompoundTypeIC50 for Self-Induced Aβ1–42 Aggregation (µM)Reference
This compound Coumarin ~124 [Takomthong et al., 2020]
PhellopterinFuranocoumarin~88[Takomthong et al., 2020]
ToddanoneCoumarin< 100[Takomthong et al., 2020]
TodalenoneCoumarin< 100[Takomthong et al., 2020]
CurcuminCurcuminoidReference Compound[Takomthong et al., 2020]

Experimental Protocols

The following is a detailed methodology for the self-induced Aβ1–42 aggregation assay as described in the foundational study.

Materials and Reagents:

  • Aβ1–42 peptide

  • 50 mM Phosphate buffer (pH 7.4)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Thioflavin T (ThT) solution

Procedure:

  • Preparation of Aβ1–42: Aβ1–42 peptide is dissolved in 50 mM phosphate buffer (pH 7.4) to a final concentration of 25 µM.

  • Incubation: 9 µL of the 25 µM Aβ1–42 solution is incubated with 1 µL of the test compound at various concentrations. The incubation is carried out in the dark at 37°C for 48 hours.

  • Thioflavin T (ThT) Fluorescence Assay: After incubation, the extent of Aβ aggregation is quantified using a Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in its fluorescence emission.

  • Data Analysis: The fluorescence intensity is measured, and the percentage of inhibition of Aβ aggregation by the test compound is calculated relative to a control (Aβ1–42 incubated without the inhibitor). The IC50 value is then determined from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the impact of a compound on Aβ aggregation.

A_Beta_Aggregation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A_beta Aβ₁₋₄₂ Monomers Incubate Co-incubation (37°C, 48h) A_beta->Incubate Compound Test Compound (this compound) Compound->Incubate ThT Thioflavin T Staining Incubate->ThT Aggregated Fibrils Fluorescence Fluorescence Measurement ThT->Fluorescence IC50 IC₅₀ Determination Fluorescence->IC50

Experimental workflow for Aβ aggregation inhibition assay.

Discussion on Reproducibility

The study of Aβ aggregation is notoriously susceptible to variability, which can pose challenges to the reproducibility of findings. Several factors can influence the kinetics and outcome of Aβ aggregation assays:

  • Aβ Peptide Preparation: The source, purity, and initial aggregation state of the synthetic Aβ peptide can significantly impact aggregation kinetics.

  • Experimental Conditions: Minor variations in buffer composition, pH, temperature, and agitation can lead to different aggregation pathways and final fibril morphologies.

  • Assay-Specific Artifacts: The chosen method for detecting aggregation (e.g., ThT fluorescence, electron microscopy) can have its own limitations and may be influenced by the presence of the test compound itself.

Given that the inhibitory effect of this compound on Aβ aggregation has been reported in a single study to date, independent verification of these findings is crucial. Future studies should aim to replicate the reported IC50 value using a standardized protocol. Furthermore, exploring the mechanism of action of this compound and its effects on different stages of the Aβ aggregation cascade would provide a more comprehensive understanding of its potential as a therapeutic agent.

Signaling Pathways in Alzheimer's Disease

The aggregation of Aβ is a central event in the amyloid cascade hypothesis of Alzheimer's disease, which is thought to initiate a cascade of downstream pathological events.

Amyloid_Cascade_Hypothesis APP Amyloid Precursor Protein (APP) A_beta Aβ Monomers APP->A_beta β- and γ-secretase cleavage Oligomers Soluble Aβ Oligomers A_beta->Oligomers Aggregation Fibrils Aβ Fibrils (Plaques) Oligomers->Fibrils Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Fibrils->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Dementia Dementia Neuronal_Death->Dementia

Simplified overview of the amyloid cascade hypothesis.

Safety Operating Guide

Prudent Disposal of Artanin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for Artanin. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous chemical and follow stringent safety and disposal protocols based on general best practices for research chemicals.

Note: The following procedures are general guidelines. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements in your region.

This compound: Key Information

This compound is identified as a coumarin with biological activities related to Alzheimer's disease, including acetylcholinesterase (AChE) inhibitory functions.[1] Due to its biological activity, it should be handled with care.

PropertyValueSource
CAS Number 96917-26-9[2][3]
Chemical Class Coumarin[1]
Biological Activity AChE inhibitor[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (In solvent) -80°C for 6 months; -20°C for 1 month[2]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to adhere to the following safety measures to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

Handling:

  • Avoid direct contact with skin and eyes.

  • Do not inhale dust or aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain or in general waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weighing papers, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and appropriately labeled container for liquid hazardous waste. Ensure the container is compatible with the solvent used.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Record the date of waste generation on the label.

  • Storage of Chemical Waste:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Keep containers tightly sealed except when adding waste.

    • Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, a general chemical waste handling and disposal protocol is outlined below. This workflow can be adapted based on institutional guidelines.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal ppe Wear Appropriate PPE fume_hood Work in a Fume Hood segregate Segregate Solid and Liquid Waste fume_hood->segregate Begin Waste Handling collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid store Store in Designated Satellite Area collect_solid->store collect_liquid->store seal Keep Containers Tightly Sealed store->seal contact_ehs Contact EHS for Pickup seal->contact_ehs When Ready for Disposal documentation Complete Waste Manifest contact_ehs->documentation

Caption: Logical workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.